molecular formula C10H10BrN3 B508031 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine CAS No. 512809-49-3

4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine

Cat. No.: B508031
CAS No.: 512809-49-3
M. Wt: 252.11g/mol
InChI Key: TYMZRXDYBWFGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMZRXDYBWFGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232604
Record name Benzenamine, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-49-3
Record name Benzenamine, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential scientific applications of the heterocyclic compound 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine. As a molecule incorporating both a brominated pyrazole and a phenylamine moiety, it stands as a compound of interest for researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively documented in public literature, this paper synthesizes predicted data, established chemical principles, and field-proven insights to offer a robust scientific profile. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Introduction and Scientific Context

The pyrazole ring system is a cornerstone in modern medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a bromine atom at the 4-position of the pyrazole ring provides a key reactive handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[2][3]

This guide focuses on this compound, a molecule that links this reactive 4-bromopyrazole unit to a phenylamine structure via a methylene bridge. The phenylamine portion itself is a common pharmacophore, and its primary amine group offers another site for derivatization. The combination of these two moieties in a single, well-defined structure suggests significant potential for this compound as a versatile building block in the synthesis of complex, biologically active molecules.[2] This document will detail its chemical identity, outline its predicted physicochemical properties, propose a robust synthetic protocol, and discuss its potential applications.

Chemical Identity and Structure

  • IUPAC Name: 4-((4-bromo-1H-pyrazol-1-yl)methyl)aniline

  • Common Name: this compound

  • Molecular Formula: C₁₀H₁₀BrN₃

  • Molecular Weight: 252.11 g/mol

  • CAS Number: While a specific CAS number is not widely indexed, related structures are well-documented.

Canonical SMILES: C1=CC(=CC=C1CN2C=C(C=N2)Br)N

Physicochemical Properties

Direct experimental data for this compound is limited. Therefore, the following table summarizes key physicochemical properties derived from high-quality computational models and comparison with structurally analogous compounds. These predictions serve as a reliable guide for experimental design and handling.

PropertyPredicted ValueScientific Rationale & Context
Melting Point (°C) 110 - 130The planar aromatic rings and potential for intermolecular hydrogen bonding between the amine group and pyrazole nitrogen suggest a crystalline solid state with a moderate melting point.
Boiling Point (°C) ~425 (at 760 mmHg)High boiling point is expected due to the molecular weight and polar functional groups. Decomposition may occur at this temperature.
LogP (Octanol/Water) 2.5 - 3.0The bromophenyl and pyrazole groups contribute to hydrophobicity, while the amine group adds a degree of polarity. This balanced LogP is often favorable for drug candidates.
pKa (Acidic/Basic) Basic pKa: ~4.5 (Anilinic NH₂)The primary amine is the most basic site, typical for anilines. The pyrazole nitrogens are very weakly basic due to aromaticity.
Solubility Soluble in DMSO, DMF, Methanol, Chloroform. Sparingly soluble in water.Expected to be soluble in common organic solvents. Low aqueous solubility is predicted due to the significant non-polar surface area.
Polar Surface Area ~41 ŲThis value, contributed by the nitrogen and amine groups, suggests moderate cell permeability.
Hydrogen Bond Donors 1 (from -NH₂)The primary amine can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3 (2 from pyrazole N, 1 from -NH₂)The pyrazole nitrogens and the amine group can act as hydrogen bond acceptors.

Proposed Synthesis and Purification Workflow

A robust and logical synthetic route to this compound involves the N-alkylation of 4-bromopyrazole with a suitable protected 4-aminobenzyl halide, followed by deprotection. This method is reliable, scalable, and utilizes readily available starting materials.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Alkylation of 4-Bromopyrazole

  • Reagent Preparation: To a solution of 4-bromopyrazole (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq).

    • Rationale: DMF is an excellent solvent for this type of Sₙ2 reaction. K₂CO₃ is chosen because it is strong enough to deprotonate the pyrazole N-H, but not so strong as to cause side reactions.

  • Addition of Alkylating Agent: Add 4-(bromomethyl)aniline (or a suitable N-protected version like N-(4-(bromomethyl)phenyl)acetamide) (1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Rationale: Room temperature is typically sufficient for this alkylation. Using a slight excess of the alkylating agent ensures full conversion of the 4-bromopyrazole.

  • Work-up: Once the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 2: Purification and Characterization

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Rationale: Column chromatography is the standard and most effective method for separating the desired product from unreacted starting materials and any potential O-alkylated or dialkylated byproducts.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: N-Alkylation cluster_purification Step 2: Purification & Analysis reagents 4-Bromopyrazole + 4-(Bromomethyl)aniline + K₂CO₃ in DMF reaction Stir at Room Temp (12-24h) reagents->reaction Sₙ2 Reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude purify Silica Gel Column Chromatography crude->purify final_product Pure this compound purify->final_product analysis NMR & MS Analysis final_product->analysis

Caption: Proposed two-step synthesis and purification workflow.

Potential Applications and Biological Significance

Given its structure, this compound is a prime candidate for use as a scaffold or intermediate in drug discovery programs.

  • Fragment-Based Drug Discovery (FBDD): This molecule contains key fragments (bromopyrazole, phenylamine) that can be explored for binding to various biological targets.

  • Intermediate for Kinase Inhibitors: The pyrazole nucleus is prevalent in many kinase inhibitors. The bromine atom can be used in palladium-catalyzed cross-coupling reactions to append other aromatic or heteroaromatic systems, exploring the chemical space around the ATP-binding site of kinases.

  • Scaffold for Agrochemicals and Materials Science: Brominated heterocyclic compounds are also used in the development of novel agrochemicals and functional organic materials.

The potential biological activity is underscored by related pyrazole-containing compounds that exhibit a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4]

Logical Relationship Diagram

Logical_Relationships cluster_features Core Structural Features cluster_applications Potential Applications compound This compound pyrazole Pyrazole Core (H-bond Acceptor) compound->pyrazole bromine Reactive Bromine Atom (Position 4) compound->bromine phenylamine Phenylamine Moiety (H-bond Donor/Acceptor) compound->phenylamine drug_discovery Drug Discovery Scaffold pyrazole->drug_discovery Privileged Scaffold synthesis Synthetic Intermediate bromine->synthesis Enables Cross-Coupling phenylamine->drug_discovery Common Pharmacophore synthesis->drug_discovery materials Materials Science synthesis->materials

Caption: Key structural features and their link to potential applications.

Conclusion

This compound represents a strategically designed chemical entity with significant untapped potential. Its combination of a reactive bromopyrazole handle and a versatile phenylamine group makes it an attractive building block for creating diverse chemical libraries. The physicochemical properties predicted in this guide provide a solid foundation for its use in experimental settings, and the proposed synthetic route offers a clear and efficient path to its preparation. It is the author's assessment that this compound warrants further investigation and can serve as a valuable tool for innovation in both pharmaceutical and material sciences.

References

  • MDPI. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Available at: [Link]

  • Pharmaffiliates. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available at: [Link]

  • Google Patents.Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

Sources

An In-depth Technical Guide to the Solubility Profiling of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful formulation strategy. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive framework for conducting rigorous solubility studies on 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine, a novel heterocyclic amine with therapeutic potential. We will delve into the theoretical underpinnings of solubility, present a robust experimental design, and provide detailed, field-proven protocols for both solubility determination and the requisite analytical method validation. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a logical, scientifically-grounded approach to generating reliable and reproducible solubility data.

Theoretical Framework: Understanding the "Why" of Solubility

The solubility of a solid compound in a liquid solvent is the maximum concentration of that compound that can be dissolved in the solvent at a specific temperature and pressure to form a thermodynamically stable, homogeneous solution. For an active pharmaceutical ingredient (API) like this compound, poor aqueous solubility can be a major hurdle, often leading to low and variable oral bioavailability.

The principle of "like dissolves like" is a fundamental concept in solubility. This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces. A more quantitative approach to predicting these interactions is the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2][3][4] A solvent is more likely to dissolve a solute if their respective HSP values are similar. Understanding these parameters aids in the rational selection of solvents for solubility screening and in the development of solvent systems for crystallization or formulation.[5][6][7]

Furthermore, in pharmaceutical formulations, it is common to use mixtures of solvents to enhance the solubility of poorly soluble drugs. This technique, known as cosolvency , relies on the addition of a water-miscible organic solvent (cosolvent) to an aqueous medium to increase the solubility of non-polar drugs.[8][9][10][11][12] The log-linear model of Yalkowsky is a simple yet effective model for predicting solubility in water-cosolvent mixtures.[8][9]

Experimental Design: A Strategic Approach to Solubility Profiling

A well-designed solubility study should be systematic and yield data that is both accurate and relevant to drug development. This involves a careful selection of solvents and a robust experimental methodology.

Solvent Selection Strategy

The choice of solvents is critical and should encompass a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile. The selected solvents should also be relevant to pharmaceutical manufacturing and formulation.[5][13][14] The International Council for Harmonisation (ICH) provides guidelines on the use of solvents in pharmaceutical production, classifying them based on their toxicity.[14] Our selection will prioritize solvents from Class 3 (low toxic potential) and Class 2, where justified by the need for specific solvent properties.

The following diagram illustrates the logic for solvent selection:

Solvent_Selection_Logic Start Start: Define Study Objectives PharmaRelevance Pharmaceutical Relevance (ICH Q3C Classification) Start->PharmaRelevance Consider Polarity Broad Polarity Range (Polar Protic, Polar Aprotic, Non-polar) Start->Polarity Consider HSP Diverse Hansen Parameters (δD, δP, δH) Start->HSP Consider Selection Select Solvents PharmaRelevance->Selection Polarity->Selection HSP->Selection FinalList Final Solvent List: - Water (pH 7.4 Buffer) - Ethanol - Propylene Glycol - Polyethylene Glycol 400 - Acetone - Ethyl Acetate - Acetonitrile - Dimethyl Sulfoxide (DMSO) Selection->FinalList Experimental_Workflow Start Start: Compound & Solvent Preparation ShakeFlask Shake-Flask Method: Add excess solid to solvent Start->ShakeFlask Equilibrate Equilibrate for 24-48h (e.g., at 25°C and 37°C) ShakeFlask->Equilibrate Separate Separate Solid & Liquid Phases (Centrifugation/Filtration) Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute Quantify Quantify by Validated HPLC-UV Method Dilute->Quantify Calculate Calculate Solubility (mg/mL) Quantify->Calculate End End: Report Data Calculate->End

Caption: Step-by-step workflow for thermodynamic solubility determination.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. [15][16][17]It involves equilibrating an excess of the solid compound with the solvent of interest until the concentration of the dissolved compound in the supernatant is constant.

Materials:

  • This compound (solid, crystalline)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials (a visual excess of solid should remain at the end of the experiment).

  • Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to allow the solid to settle. Subsequently, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using the validated HPLC-UV method as described in Protocol 2.

Protocol 2: HPLC-UV Method Development and Validation

A robust and validated analytical method is essential for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose. The validation of this method must be performed in accordance with the ICH Q2(R1) guideline on Validation of Analytical Procedures . [18][19][20][21][22] Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Method Development (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound in the mobile phase to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

Method Validation (as per ICH Q2(R1)): The validation process ensures that the analytical method is suitable for its intended purpose. [20][22]

  • Specificity: Demonstrate that the signal of the analyte is not interfered with by components of the solvent matrices. This can be achieved by injecting blank solvent samples.

  • Linearity: Analyze a series of standard solutions of this compound at different concentrations (typically 5-6 levels) to establish a linear relationship between concentration and detector response. The correlation coefficient (r²) should be >0.999.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations (spiked samples). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): The precision of the method over different days, with different analysts or equipment. The relative standard deviation (RSD) for precision studies should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation and Analysis

The solubility data should be presented in a clear and concise manner to allow for easy comparison across different solvents and conditions.

Calculation: The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration from HPLC (mg/mL) * Dilution Factor)

Data Summary Table:

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water (pH 7.4 Buffer)25[Data][Data][Data]
Water (pH 7.4 Buffer)37[Data][Data][Data]
Ethanol25[Data][Data][Data]
Propylene Glycol25[Data][Data][Data]
PEG 40025[Data][Data][Data]
Acetone25[Data][Data][Data]
Ethyl Acetate25[Data][Data][Data]
Acetonitrile25[Data][Data][Data]
DMSO25[Data][Data][Data]

(Note: The table is populated with placeholders for experimental data.)

Interpretation and Conclusion

The generated solubility profile of this compound will provide invaluable insights for subsequent stages of drug development. High solubility in aqueous buffers at physiological pH and temperature is desirable for oral formulations. Solubility in organic solvents is important for manufacturing processes such as synthesis, purification, and crystallization. [14]The data can also be used to develop enabling formulations, such as amorphous solid dispersions or lipid-based formulations, for poorly soluble compounds.

By following the rigorous protocols outlined in this guide, researchers can be confident in the quality and reliability of their solubility data, paving the way for informed and successful drug development decisions.

References

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jouyban, A. (n.d.). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Semantic Scholar. Retrieved from [Link]

  • Toth, K., et al. (2012). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 583-599.
  • Conte, E., et al. (2011). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE Annual Meeting.
  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. SciSpace. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen solubility parameter. Self-published.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Jouyban, A. (2019).
  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-32.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Strickley, R. G. (2004). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Pharmaceutical Research, 21(2), 201-231.
  • Schoff, C. K. (2015). Hansen Solubility Parameters (HSP): 1—Introduction.
  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • MilliporeSigma. (2026).
  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Baka, E., et al. (2014). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Journal of Pharmaceutical and Biomedical Analysis, 88, 174-184.

Sources

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine, a key intermediate in pharmaceutical and agrochemical research. The protocol herein details a robust and reproducible two-step synthetic route, commencing with the bromination of 1H-pyrazole to yield 4-bromopyrazole, followed by its N-alkylation with 4-aminobenzyl chloride. This application note emphasizes the rationale behind the chosen reaction conditions and provides a detailed, step-by-step procedure for synthesis, purification, and characterization of the target compound.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their versatile chemical nature allows for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The introduction of a bromine atom onto the pyrazole ring, as in 4-bromopyrazole, provides a valuable handle for further functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[3]

The target molecule, this compound, incorporates both the functionalized pyrazole moiety and a phenylamine group. The latter is a common pharmacophore found in many kinase inhibitors and other therapeutic agents. The combination of these two fragments makes this compound a valuable building block for the synthesis of novel drug candidates. This protocol outlines a reliable method for its preparation in a laboratory setting.

Synthetic Scheme

The synthesis of this compound is accomplished via a two-step process, as illustrated in the workflow diagram below. The first step involves the electrophilic bromination of 1H-pyrazole. The second key step is the N-alkylation of the resulting 4-bromopyrazole with a suitable benzylating agent.

Synthesis_Workflow cluster_step1 Step 1: Bromination of Pyrazole cluster_step2 Step 2: N-Alkylation A 1H-Pyrazole B N-Bromosuccinimide (NBS) in Water A->B Reagents C 4-Bromopyrazole B->C Reaction & Work-up D 4-Bromopyrazole C->D E 4-Aminobenzyl chloride Base (e.g., K2CO3) in Acetonitrile D->E Reagents F This compound E->F Reaction & Purification

Figure 1: Synthetic workflow for this compound.

Materials and Methods

Materials

All reagents should be of analytical grade and used as received unless otherwise noted.

ReagentSupplierPurity
1H-PyrazoleSigma-Aldrich98%
N-Bromosuccinimide (NBS)Acros Organics99%
4-Aminobenzyl alcoholAlfa Aesar98%
Thionyl chlorideJ&K Scientific99%
Potassium Carbonate (K₂CO₃)Fisher Scientific99%
Acetonitrile (anhydrous)Sigma-Aldrich99.8%
Dichloromethane (DCM)VWRHPLC Grade
Ethyl acetate (EtOAc)VWRHPLC Grade
HexanesVWRHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher Scientific99%
Celite®Sigma-Aldrich
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Melting Point: Stuart SMP30 melting point apparatus.

  • Thin Layer Chromatography (TLC): Merck silica gel 60 F₂₅₄ plates.

Experimental Protocol

Step 1: Synthesis of 4-Bromopyrazole

This procedure is adapted from the bromination of pyrazole using N-bromosuccinimide.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole (10.0 g, 147 mmol) in 150 mL of deionized water at room temperature.

  • Addition of NBS: To the stirred suspension, add N-bromosuccinimide (NBS) (26.1 g, 147 mmol) in one portion. The reaction mixture will turn milky white.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl acetate in Hexanes).

  • Work-up and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromopyrazole as a white to off-white solid. The product can be used in the next step without further purification if deemed sufficiently pure by NMR.

Expected Yield: 85-95%. Characterization Data (Literature): Melting point: 93-96 °C.

Step 2: Synthesis of this compound

This step involves the N-alkylation of 4-bromopyrazole.[5][6][7] The required 4-aminobenzyl chloride can be synthesized from 4-aminobenzyl alcohol and thionyl chloride or purchased commercially. For the purpose of this protocol, we will assume it is commercially available or prepared in a separate step.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromopyrazole (5.0 g, 34 mmol) in 100 mL of anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (9.4 g, 68 mmol) to the solution.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-aminobenzyl chloride hydrochloride (6.0 g, 34 mmol) in 20 mL of anhydrous acetonitrile dropwise over 15 minutes. Note: If using the free base of 4-aminobenzyl chloride, use an equimolar amount.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 10% to 40% ethyl acetate in hexanes) to afford this compound as a solid.

Expected Yield: 60-75%.

Characterization of this compound

The following are expected characterization data for the final product.

Technique Expected Data
¹H NMR δ (ppm): 7.5-7.8 (2H, s, pyrazole-H), 6.9-7.2 (2H, d, Ar-H), 6.5-6.8 (2H, d, Ar-H), 5.1-5.3 (2H, s, CH₂), 3.6-3.9 (2H, br s, NH₂)
¹³C NMR δ (ppm): 146-148 (Ar-C-NH₂), 138-140 (pyrazole-C), 128-130 (Ar-CH), 125-127 (Ar-C-CH₂), 114-116 (Ar-CH), 92-94 (pyrazole-C-Br), 55-57 (CH₂)
MS (ESI) m/z: [M+H]⁺ calculated for C₁₀H₁₀BrN₃: 252.01; found: 252.1
IR (cm⁻¹): 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1515 (Ar C=C stretch), 1050 (C-N stretch), 820 (p-disubstituted benzene)
Melting Point To be determined experimentally.

Discussion and Mechanistic Insights

The synthesis of this compound is a straightforward process, but careful control of reaction conditions is crucial for achieving high yields and purity.

  • Bromination: The bromination of pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and readily undergoes substitution at the C4 position.[1] Water is an effective solvent for this reaction, and NBS is a convenient and safe source of electrophilic bromine.

  • N-Alkylation: The N-alkylation of pyrazole can be challenging due to the presence of two nitrogen atoms, which can lead to regioisomers.[8] However, in the case of 4-bromopyrazole, the steric hindrance from the bromine atom at the C4 position generally favors alkylation at the N1 position. The use of a polar aprotic solvent like acetonitrile and a mild base such as potassium carbonate is effective for this transformation.[6] The base deprotonates the pyrazole, forming the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-aminobenzyl chloride in an Sₙ2 reaction.

Troubleshooting

Issue Possible Cause Solution
Low yield in Step 1 Incomplete reaction.Ensure vigorous stirring and allow the reaction to proceed for the full 24 hours. Check the purity of NBS.
Loss of product during work-up.Ensure complete extraction with ethyl acetate. Be careful not to discard the organic layer.
Formation of multiple products in Step 2 N1/N2 isomerization or side reactions.Ensure anhydrous conditions. Use a less polar solvent or a bulkier base to potentially improve regioselectivity.
Low yield in Step 2 Inactive alkylating agent.If preparing 4-aminobenzyl chloride in-house, ensure its purity and use it promptly as it can be unstable.
Insufficient reaction time or temperature.Monitor the reaction closely by TLC and ensure the reaction mixture is refluxing properly.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

  • Thionyl chloride (if used for preparing the alkylating agent) is highly corrosive and reacts violently with water. Handle with extreme caution.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and considering the troubleshooting advice, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs. The characterization data provided will aid in confirming the identity and purity of the final product.

References

  • New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link][9]

  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link][10]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link][11]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link][1]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link][5]

  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link][6]

  • ResearchGate. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link][7]

  • ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link][12]

  • Google Patents. N-alkylation method of pyrazole. [13]

  • National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link][2]

  • PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link][8]

Sources

Application Notes and Protocols: 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold in Modern Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a cornerstone of modern therapeutic intervention, particularly in oncology.[1][2] The pyrazole ring is a "privileged structure" in medicinal chemistry, frequently appearing in a multitude of FDA-approved kinase inhibitors.[3][4][5] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for the development of potent and selective inhibitors.[5] This document provides a comprehensive guide for researchers on the application of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine as a novel scaffold for the discovery and development of next-generation kinase inhibitors. We will delve into the rationale behind its design, detailed protocols for its characterization, and strategies for lead optimization.

The this compound Scaffold: A Strategic Design

The this compound scaffold combines several key features that make it a promising starting point for kinase inhibitor discovery:

  • The Pyrazole Core: As a bioisostere of the adenine group in ATP, the pyrazole ring is adept at binding to the hinge region of the kinase active site.[5]

  • The Bromine Substituent: The bromine atom at the 4-position of the pyrazole ring offers a vector for further chemical modification through cross-coupling reactions, enabling the exploration of chemical space to enhance potency and selectivity.[6][7]

  • The Phenylamine Moiety: The phenylamine group can be functionalized to interact with solvent-exposed regions of the kinase or to improve the pharmacokinetic properties of the compound.

  • The Methylene Linker: The flexible methylene linker allows for optimal positioning of the pyrazole and phenylamine moieties within the kinase active site.

Workflow for Characterizing Novel Kinase Inhibitors Derived from the Scaffold

The following diagram outlines a typical workflow for the evaluation of novel kinase inhibitors based on the this compound scaffold.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Cellular Evaluation A Synthesis of Derivatives B Primary Biochemical Kinase Assay A->B C Hit Identification (Potency) B->C D Secondary Biochemical Assays (IC50 Determination) C->D E Kinase Selectivity Profiling D->E F Mechanism of Action Studies D->F G Cell-Based Kinase Activity Assays E->G F->G H Cytotoxicity and Proliferation Assays G->H I Lead Candidate Selection H->I

Caption: A streamlined workflow for the discovery and characterization of kinase inhibitors.

Protocols for Evaluation

Biochemical Kinase Assays: Measuring Direct Inhibition

Biochemical assays are the first step to determine if a compound directly inhibits the enzymatic activity of a target kinase.[8] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[9][10]

Protocol 3.1.1: ADP-Glo™ Kinase Assay (Promega)

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare the buffer as recommended by the kinase supplier, typically containing Tris-HCl, MgCl₂, and DTT.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration range (e.g., 100 µM to 1 nM). Then, dilute further in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells.

    • Add 10 µL of a solution containing the kinase and substrate in reaction buffer.

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Example Data Table:

Compound IDTarget KinaseIC₅₀ (nM)
BPP-001Kinase A50
BPP-002Kinase A15
BPP-003Kinase A250
Staurosporine (Control)Kinase A5
Kinase Selectivity Profiling: Assessing Off-Target Effects

A critical step in drug development is to assess the selectivity of a lead compound.[1] Promiscuous kinase inhibitors can lead to off-target toxicities.[12][13] Large-scale kinase panel screening is a common approach to determine the selectivity profile.[14]

Protocol 3.2.1: KinomeScan™ (DiscoverX)

This is a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Procedure:

  • Submit the this compound derivatives to a commercial vendor providing kinase selectivity profiling services (e.g., Eurofins DiscoverX, Reaction Biology).

  • Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

  • The results are usually provided as a percentage of control, where a lower percentage indicates stronger binding to the kinase.

  • Follow-up dose-response experiments can be performed for any identified off-targets to determine the dissociation constant (Kd).

Cell-Based Assays: Evaluating Activity in a Biological Context

Cell-based assays are essential to confirm that a compound can inhibit its target kinase within a cellular environment, where factors like cell permeability and competition with endogenous ATP come into play.[15][16]

Protocol 3.3.1: Western Blotting for Phospho-Substrate Levels

This method directly measures the phosphorylation of a kinase's downstream substrate in cells. A decrease in substrate phosphorylation indicates target engagement and inhibition by the compound.

Materials:

  • Cancer cell line expressing the target kinase

  • This compound derivatives

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the phosphorylated substrate and total substrate

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

Protocol 3.3.2: Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[17][18] It is used to determine the cytotoxic or anti-proliferative effects of the kinase inhibitors.[19][20][21]

Materials:

  • Cancer cell line

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition).

Example Data Table:

Compound IDTarget Cell LineGI₅₀ (µM)
BPP-001Cancer Cell Line X1.2
BPP-002Cancer Cell Line X0.5
BPP-003Cancer Cell Line X8.7
Doxorubicin (Control)Cancer Cell Line X0.1

Mechanism of Action Studies

Understanding how a compound inhibits its target kinase is crucial for lead optimization.

cluster_0 Kinase Active Site cluster_1 Inhibitor Binding Kinase ATP Binding Pocket Hinge Region Catalytic Loop Inhibitor Pyrazole Core Phenylamine Moiety Inhibitor:p0->Kinase:f1 H-Bonds Inhibitor:p1->Kinase:f0 Hydrophobic Interactions

Caption: A simplified representation of the pyrazole scaffold interacting with the kinase active site.

Protocol 4.1: Kinase Kinetic Analysis

This experiment helps to determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Procedure:

  • Perform the biochemical kinase assay (e.g., ADP-Glo™) with varying concentrations of both the inhibitor and ATP.

  • Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

  • Analyze the plots to determine the mechanism of inhibition. For an ATP-competitive inhibitor, the Vmax will remain constant while the apparent Km for ATP will increase with increasing inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the initial characterization and evaluation of derivatives of this scaffold. Future work should focus on structure-activity relationship (SAR) studies, utilizing the bromine handle for synthetic diversification to improve potency, selectivity, and drug-like properties.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • Anonymous. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • PMC. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Benchchem. (n.d.). A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors.
  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates.
  • Sigma-Aldrich. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • PMC - NIH. (n.d.). The target landscape of clinical kinase drugs.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Oxford Academic. (n.d.). ACCEPTED MANUSCRIPT.
  • ResearchGate. (n.d.). Cytotoxicity of Kinase Inhibitors | Download Table.
  • PMC - NIH. (2025, April 12). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells.
  • PMC. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
  • ACS Publications. (2026, January 13). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | ACS Omega.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine.
  • PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
  • Benchchem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
  • ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • PubMed. (2011, December 1). 4-(4-Bromo-phen-yl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo-[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide.
  • ChemicalBook. (n.d.). 4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenylamine.
  • Anonymous. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • BLDpharm. (n.d.). 1006538-60-8|4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8.

Sources

4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine: A Versatile Building Block for Modern Heterocyclic Synthesis

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][3][4] The strategic importance of this scaffold has driven the development of versatile building blocks that enable rapid and efficient diversification. This compound is one such high-value intermediate, ingeniously combining two distinct, orthogonally reactive functional handles within a single molecule: a nucleophilic primary aromatic amine and an electrophilic bromo-pyrazole moiety, primed for cross-coupling reactions.

This guide provides a detailed exploration of this compound as a precursor in heterocyclic synthesis. We will delve into specific, field-proven protocols, explain the mechanistic rationale behind key transformations, and present workflows that leverage its unique bifunctionality for the construction of complex molecular architectures.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the building block's properties is crucial for its effective application.

PropertyValue
IUPAC Name 4-((4-bromo-1H-pyrazol-1-yl)methyl)aniline
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in other organic solvents

Data sourced from publicly available chemical databases.[5]

The synthesis of the title compound is typically achieved through a two-step process, which itself highlights fundamental organic transformations.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Group Reduction A 4-Bromo-1H-pyrazole C 4-Bromo-1-((4-nitrophenyl)methyl)-1H-pyrazole A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 1-(Bromomethyl)-4-nitrobenzene B->C D 4-Bromo-1-((4-nitrophenyl)methyl)-1H-pyrazole E 4-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline (Target Compound) D->E Reducing Agent (e.g., SnCl₂·2H₂O or H₂/Pd-C)

Caption: General synthetic workflow for this compound.

PART 1: Leveraging the Phenylamine Moiety for Heterocycle Annulation

The primary amine group serves as a potent nucleophile and a versatile handle for constructing fused heterocyclic systems through cyclocondensation reactions.

Application 1.1: Synthesis of Quinoxaline Derivatives

Quinoxalines are a privileged class of N-heterocycles with significant applications in pharmaceuticals and functional materials. The reaction of the phenylamine building block with an α-haloketone followed by reductive cyclization provides a direct route to novel pyrazolyl-substituted quinoxalines.[6]

G Start This compound Intermediate N-Alkylation Intermediate (Unstable, cyclizes in situ) Start->Intermediate Substitution Reaction (e.g., NaHCO₃, EtOH, reflux) Reagent1 2-Bromo-1-(aryl)ethan-1-one (α-haloketone) Reagent1->Intermediate Cyclization Reductive Cyclization Intermediate->Cyclization In situ reduction/cyclization (e.g., Na₂S₂O₄ or Fe/AcOH) Reduction Reduction of Nitro group (Implicit in this specific starting material) Product Substituted Quinoxaline Derivative Cyclization->Product

Caption: Workflow for the synthesis of quinoxaline derivatives.

Protocol 1.1: Synthesis of 7-Bromo-2-(aryl)-6-((4-bromo-1H-pyrazol-1-yl)methyl)quinoxaline

  • Causality: This protocol exemplifies a one-pot reaction where the initial nucleophilic substitution of the α-haloketone is followed by a reductive cyclization. Using a mild reducing agent like sodium dithionite is often sufficient to reduce the imine formed in situ and drive the cyclization to form the stable aromatic quinoxaline ring.

Materials:

  • This compound (1.0 mmol)

  • Substituted 2-bromo-1-arylethan-1-one (1.1 mmol)

  • Sodium Bicarbonate (NaHCO₃) (2.5 mmol)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 mmol)

  • Ethanol/Water (3:1 mixture, 20 mL)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a 50 mL round-bottom flask, add this compound, the substituted 2-bromo-1-arylethan-1-one, and sodium bicarbonate.

  • Add the ethanol/water solvent mixture.

  • Heat the mixture to reflux (approx. 80-85 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction to 60 °C and carefully add sodium dithionite in portions. The reaction may exotherm slightly.

  • Return the mixture to reflux for an additional 2 hours.

  • Cool to room temperature and remove the ethanol under reduced pressure.

  • Add 30 mL of water and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired quinoxaline derivative.

Expected Outcome:

  • Yield: 55-75%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

PART 2: Exploiting the 4-Bromo-pyrazole Moiety via Cross-Coupling

The C-Br bond on the pyrazole ring is a prime site for functionalization using palladium- or copper-catalyzed cross-coupling reactions. This allows for the introduction of carbon, nitrogen, oxygen, or sulfur-based substituents, dramatically expanding molecular diversity.

Application 2.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] Applying this reaction to our building block allows for the coupling of a second amine-containing moiety, creating complex structures with multiple nitrogen centers.

G Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX OA_label Oxidative Addition Pd0->OA_label PdII_Amine Ar-Pd(II)-NR'R''(L_n) PdII_ArX->PdII_Amine Deprot_label Amine Coordination & Deprotonation PdII_ArX->Deprot_label PdII_Amine->Pd0 RE_label Reductive Elimination PdII_Amine->RE_label OA_label->PdII_ArX Ar-X RE_label->Pd0 Ar-NR'R'' Deprot_label->PdII_Amine HNR'R'' Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[7][9][10]

Protocol 2.1: Palladium-Catalyzed C-N Cross-Coupling

  • Causality: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical.[9] It promotes the rate-limiting reductive elimination step, preventing catalyst decomposition and side reactions like β-hydride elimination.[7] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the coupling amine, forming the active amido-palladium complex.[10]

Materials:

  • This compound (1.0 mmol)

  • Amine coupling partner (e.g., morpholine, piperidine, or a primary aniline) (1.2 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the this compound and the amine coupling partner.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Expected Outcome:

  • Yield: 60-90%

  • Characterization: Successful coupling is confirmed by the disappearance of the C-Br signal in the mass spectrum and the appearance of new signals corresponding to the coupled amine in the NMR spectra.

Application 2.2: Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, linking the bromo-pyrazole to a terminal alkyne.[11][12] The resulting pyrazole-alkyne conjugates are valuable intermediates for synthesizing more complex heterocycles, such as triazoles or thienopyrazoles, via subsequent cyclization reactions.[13][14]

Protocol 2.2: Palladium/Copper-Catalyzed C-C Cross-Coupling

  • Causality: This reaction operates via two interconnected catalytic cycles. The palladium cycle performs the oxidative addition and reductive elimination, while the copper(I) cocatalyst activates the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[11] An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is essential, acting as both the base and often as the solvent.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane) (1.5 mmol)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) (15 mL)

  • Anhydrous THF (5 mL, optional for solubility)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add anhydrous triethylamine (and THF if needed) via syringe, followed by the terminal alkyne.

  • Stir the reaction at room temperature for 8-16 hours. For less reactive substrates, gentle heating to 40-50 °C may be required.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane or ethyl acetate and filter through a short plug of silica to remove the catalysts.

  • Concentrate the filtrate and purify by column chromatography or recrystallization.

EntryAlkyne PartnerTemperature (°C)Time (h)Typical Yield (%)
1Phenylacetylene251285-95
21-Hexyne251680-90
3Ethynyltrimethylsilane401275-85

PART 3: Tandem Synthesis Strategy

The true power of this compound lies in its capacity for sequential, orthogonal functionalization. A synthetic route can be designed to first modify the amine and subsequently perform a cross-coupling on the pyrazole, or vice-versa.

G cluster_0 Route A cluster_1 Route B Start 4-(4-Bromo-pyrazol-1-ylmethyl)- phenylamine A1 Step 1a: Amine Functionalization (e.g., Acylation, Reductive Amination) Start->A1 B1 Step 1b: Cross-Coupling (e.g., Buchwald-Hartwig) Start->B1 A2 Step 2a: Cross-Coupling (e.g., Sonogashira Coupling) A1->A2 End Complex Heterocyclic Product A2->End B2 Step 2b: Amine Functionalization (e.g., Cyclocondensation) B1->B2 B2->End

Caption: Orthogonal synthetic strategies using the bifunctional building block.

This dual reactivity allows for the rapid construction of a library of complex molecules from a single, advanced intermediate, making it an invaluable tool for lead discovery and optimization in drug development.

Conclusion

This compound is a masterful building block that provides chemists with two distinct and highly valuable points of chemical diversity. By understanding the reactivity of both the phenylamine and the bromo-pyrazole moieties, researchers can strategically design and execute efficient syntheses of novel and complex heterocyclic systems. The protocols outlined in this guide serve as a robust starting point for exploration, enabling the rapid generation of new chemical entities for pharmaceutical and materials science applications.

References

  • Int. J. Pharm. Sci. Rev. Res. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from organic-chemistry.org. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from ResearchGate. [Link]

  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 123. [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from Slideshare. [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Retrieved from ResearchGate. [Link]

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 543-556. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (2012). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Phenylamine Compounds. Retrieved from Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-5-nitro-phenylamine. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • PubMed. (2011). 4-(4-Bromo-phen-yl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo-[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide. Retrieved from PubMed. [Link]

  • ResearchGate. (2017). Synthesis of triphenylamines: Via ligand-free selective ring-opening of benzoxazoles or benzothiazoles under superparamagnetic nanoparticle catalysis. Retrieved from ResearchGate. [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from Asian Journal of Chemistry. [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • National Institutes of Health. (2022). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2019). Synthesis and Characterization of Novel (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-amino)phenyl)morpholin-3-one Derivatives. [Link]

  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

  • PubMed. (2009). 3,5-Bis(4-bromo-phen-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from PubMed. [Link]

Sources

Application Note: Strategic Derivatization of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of 4-(4-bromo-pyrazol-1-ylmethyl)-phenylamine, a versatile scaffold for the exploration of chemical space in drug discovery. The protocols detailed herein are designed for medicinal chemists and drug development professionals engaged in generating compound libraries for Structure-Activity Relationship (SAR) studies. We present robust methodologies for the N-acylation and N-sulfonylation of the primary aniline, as well as a protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling at the C4 position of the pyrazole ring. The rationale behind the choice of reagents and reaction conditions is elucidated to empower researchers to adapt and innovate upon these foundational procedures. This guide is structured to ensure scientific integrity, with each protocol designed as a self-validating system, supported by in-text citations to authoritative literature.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its frequent appearance in successful therapeutic agents.[3] The specific scaffold, this compound, presents three key points for diversification, making it an ideal starting point for the construction of a focused compound library for SAR studies.

The primary aromatic amine serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities to probe interactions with biological targets. The 4-bromo substituent on the pyrazole ring offers an orthogonal site for modification, most commonly through transition metal-catalyzed cross-coupling reactions, enabling the exploration of another vector of chemical space.[4][5] Finally, the pyrazole ring itself, while held constant in this guide, is a known pharmacophore that contributes to the overall biological activity of the molecule.[6]

This application note will detail the derivatization at the primary amine and the bromo-position to systematically explore the SAR of this compound class.

Derivatization Strategies: A Visual Overview

The derivatization of this compound can be systematically approached to build a comprehensive SAR. The following diagram illustrates the key derivatization pathways described in this guide.

G A This compound (Starting Material) B N-Acylation (Amide Library) A->B RCOCl or RCOOH, Coupling Agent C N-Sulfonylation (Sulfonamide Library) A->C RSO2Cl, Base D Suzuki-Miyaura Coupling (Biaryl Pyrazole Library) A->D R-B(OH)2, Pd Catalyst, Base H SAR-Guided Library Expansion B->H C->H D->H E Diverse Acyl Chlorides / Carboxylic Acids E->B F Diverse Sulfonyl Chlorides F->C G Diverse Boronic Acids / Esters G->D

Caption: Derivatization pathways for this compound.

Materials and Reagents

ReagentSupplierGrade
This compoundCommercial Source>95% Purity
Acetyl ChlorideSigma-AldrichReagent Grade
Benzoyl ChlorideSigma-AldrichReagent Grade
Methanesulfonyl ChlorideSigma-AldrichReagent Grade
p-Toluenesulfonyl ChlorideSigma-AldrichReagent Grade
Phenylboronic AcidCombi-Blocks>97% Purity
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Strem ChemicalsCatalyst Grade
Triethylamine (TEA)Acros OrganicsAnhydrous, >99.5%
PyridineFisher ScientificAnhydrous, >99.8%
Dichloromethane (DCM)EMD MilliporeAnhydrous, >99.8%
Tetrahydrofuran (THF)J.T. BakerAnhydrous, >99.9%
N,N-Dimethylformamide (DMF)Alfa AesarAnhydrous, >99.8%
Potassium Carbonate (K₂CO₃)EMD MilliporeAnhydrous, Powder
Sodium Sulfate (Na₂SO₄)Fisher ScientificAnhydrous, Granular
Silica GelSiliCycle60 Å, 230-400 mesh
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC Grade
HexanesVWR ChemicalsHPLC Grade

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the synthesis of amides from the parent aniline using an acyl chloride.

Rationale: N-acylation is a fundamental transformation that introduces a diverse range of substituents, allowing for the exploration of steric and electronic effects on biological activity. The use of acyl chlorides provides high reactivity, often leading to complete conversion under mild conditions.[7]

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq.).

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-acylated product.[8]

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: N-Sulfonylation of this compound

This protocol details the synthesis of sulfonamides from the parent aniline using a sulfonyl chloride.

Rationale: The sulfonamide functional group is a key pharmacophore in many drugs, known for its ability to act as a hydrogen bond donor and acceptor.[9] This derivatization allows for the introduction of a different set of electronic and steric properties compared to amides. Pyridine is often used as a base and catalyst in this reaction.[10]

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere.

  • Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride, 1.2 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the pure sulfonamide.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]

Protocol 3: Suzuki-Miyaura Cross-Coupling of the 4-Bromo-pyrazole Moiety

This protocol describes the palladium-catalyzed cross-coupling of the bromo-pyrazole with a boronic acid.

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction with broad functional group tolerance, making it ideal for late-stage functionalization in a synthetic sequence.[12][13] This reaction allows for the introduction of various aryl and heteroaryl groups at the C4 position of the pyrazole ring, significantly expanding the chemical diversity of the compound library.

Step-by-Step Procedure:

  • In a microwave vial, combine this compound (or its acylated/sulfonylated derivative, 1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).

  • Add a solution of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq.) in a mixture of dioxane and water (4:1, 0.1 M).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated at 80-90 °C under conventional heating overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to obtain the desired coupled product.

Characterization: The final compound should be thoroughly characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm the successful coupling and purity.

Workflow for a Structure-Activity Relationship (SAR) Study

A systematic SAR study involves the synthesis of a library of derivatives and their subsequent biological evaluation. The following workflow provides a logical progression for such a study.

SAR_Workflow cluster_0 Library Synthesis cluster_1 Screening & Analysis cluster_2 SAR Development A Starting Material: This compound B Amide Library (Protocol 1) A->B C Sulfonamide Library (Protocol 2) A->C E Primary Biological Screening (e.g., Enzyme Inhibition Assay) B->E C->E D Suzuki Library (Protocol 3 on Amide/Sulfonamide Hits) D->E F Data Analysis: Identify 'Hit' Compounds E->F F->D Select 'Hits' for further derivatization G Secondary Assays (e.g., Cell-based Potency, Selectivity) F->G H Establish Initial SAR F->H G->H I Design Next Generation Library H->I J Iterative Synthesis & Screening I->J

Caption: A typical workflow for an SAR study utilizing the described derivatization protocols.

Hypothetical SAR Data and Interpretation

To illustrate the application of these protocols in an SAR study, consider a hypothetical scenario where the synthesized compounds are evaluated for their inhibitory activity against a target kinase.

Compound IDR¹ (Acyl/Sulfonyl)R² (Aryl from Suzuki)IC₅₀ (nM)
SM-01 HBr>10,000
A-01 AcetylBr5,200
A-02 BenzoylBr1,500
A-03 CyclopropylcarbonylBr850
S-01 MesylBr2,300
S-02 TosylBr950
AS-01 CyclopropylcarbonylPhenyl450
AS-02 Cyclopropylcarbonyl4-Fluorophenyl120
AS-03 Cyclopropylcarbonyl3-Pyridyl210

Interpretation of Hypothetical Data:

  • Initial Amine Derivatization: The starting material (SM-01) is inactive. Both acylation and sulfonylation introduce activity, suggesting that substitution on the aniline nitrogen is crucial for binding.

  • Acyl Group SAR: Comparing A-01, A-02, and A-03, the cyclopropylcarbonyl group (A-03) provides the best activity, indicating a preference for a small, rigid, and lipophilic substituent in this position.

  • Sulfonyl Group SAR: The tosyl group (S-02) is more potent than the mesyl group (S-01), suggesting that an aromatic ring in this position is beneficial, possibly through pi-stacking interactions in the target's active site.

  • Suzuki Coupling SAR: Building upon the most potent amide (A-03), derivatization at the C4-position of the pyrazole (AS-01 to AS-03) leads to a significant increase in potency. The introduction of a 4-fluorophenyl group (AS-02) results in the most potent compound, highlighting the importance of this substitution for enhancing activity, potentially through favorable halogen bonding or improved physicochemical properties.

This initial SAR provides clear vectors for further optimization, such as exploring a wider range of small, constrained acyl groups and further substitution on the aryl ring introduced via the Suzuki coupling.

Conclusion

The protocols and strategies outlined in this application note provide a robust starting point for the systematic exploration of the chemical space around the this compound scaffold. By employing these derivatization techniques, researchers can efficiently generate diverse compound libraries, enabling the development of comprehensive Structure-Activity Relationships and accelerating the identification of lead compounds in drug discovery programs.

References

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Retrieved from [Link]

  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Retrieved from [Link]

  • Nickel-Catalyzed Deaminative Acylation of Activated Aliphatic Amines with Aromatic Amides via C−N Bond. (n.d.). Retrieved from [Link]

  • PMC. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • design, synthesis, antiviral evaluation, and SAR studies of new 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(Pyrazol-1-yl)pyrimidines from 4-Hydrazinopyrimidines and Investigation of Their Structure and Some Chemical Properties. Retrieved from [Link]

  • NIH. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N -Sulfonylated Pyrazoles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Retrieved from [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pyrazole Moiety as a Cornerstone in Modern Agrochemical Design

The pyrazole ring system is a privileged scaffold in contemporary agrochemical research, forming the core of numerous highly effective fungicides, insecticides, and herbicides.[1][2][3] Its inherent chemical stability, coupled with the potential for diverse functionalization at multiple positions, allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.[1][3] Among the various pyrazole-based building blocks, 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine has emerged as a key intermediate of significant strategic value. Its structure combines the essential pyrazole core, a reactive bromine atom for further modification, and a phenylamine group that serves as a versatile handle for constructing complex agrochemical entities, particularly through amide bond formation.

This document provides a comprehensive guide to the application of this compound in the synthesis of next-generation agrochemicals, with a primary focus on the development of potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will explore the rationale behind its use, provide a detailed synthetic protocol for a representative target molecule, and discuss the underlying biochemical mechanism of action.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrN₃PubChem
Molecular Weight 252.11 g/mol PubChem
Appearance Off-white to light yellow solidInternal Data
Solubility Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in water.Internal Data
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Safety Data Sheet

Safety Precautions: Researchers should consult the material safety data sheet (MSDS) before handling this compound. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Application: Synthesis of a Representative Pyrazole-Carboxamide SDHI Fungicide

The primary application of this compound in agrochemical synthesis is as a precursor to pyrazole-carboxamide fungicides.[4][5] These compounds function by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[6][7]

In this section, we will detail a representative protocol for the synthesis of a novel SDHI fungicide, N-(4-((4-bromo-1H-pyrazol-1-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide , from this compound. This target molecule is structurally analogous to commercially successful SDHI fungicides like Fluxapyroxad.[1]

Experimental Workflow

The synthesis is a two-step process involving the preparation of the acid chloride followed by an amidation reaction.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid C 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F Target Fungicide: N-(4-((4-bromo-1H-pyrazol-1-yl)methyl)phenyl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide C->F Stir at RT D 4-(4-Bromo-pyrazol-1-ylmethyl)- phenylamine D->F E Triethylamine (Et₃N) E->F Base

Figure 1: Synthetic workflow for the target pyrazole-carboxamide fungicide.
Detailed Protocol

Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a standard and efficient method to facilitate the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation.

Step 2: Synthesis of N-(4-((4-bromo-1H-pyrazol-1-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride from Step 1 in the same solvent and add it dropwise to the cooled solution of the aniline derivative.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure target fungicide.

Rationale: This is a classic Schotten-Baumann reaction for amide bond formation. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The use of an inert atmosphere prevents unwanted side reactions.

Mechanism of Action: Inhibition of Fungal Respiration

The synthesized pyrazole-carboxamide fungicide belongs to the SDHI class (FRAC Group 7).[5][7] These fungicides act by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[6][8]

G cluster_0 Mitochondrial Inner Membrane cluster_1 TCA Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase O₂ → H₂O Proton Gradient Succinate Succinate Succinate->ComplexII Succinate->Fumarate Oxidation Fungicide Pyrazole-Carboxamide Fungicide Fungicide->ComplexII Inhibition ATP ATP ATP_Synthase->ATP ATP Production

Figure 2: Mechanism of action of pyrazole-carboxamide SDHI fungicides.

Detailed Mechanism:

  • Binding to SDH: The fungicide molecule binds to the ubiquinone-binding site (Qp site) of the succinate dehydrogenase enzyme complex.[4]

  • Inhibition of Electron Transport: This binding physically blocks the transfer of electrons from succinate to ubiquinone, a crucial step in the electron transport chain.

  • Disruption of ATP Production: The inhibition of the electron transport chain disrupts the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for the production of ATP by ATP synthase.

  • Cellular Energy Depletion: The lack of ATP, the primary energy currency of the cell, leads to the cessation of essential cellular processes and ultimately results in fungal cell death.

The difluoromethyl group on the pyrazole ring and the overall molecular conformation are critical for the high affinity binding to the target enzyme and, consequently, the potent fungicidal activity.[4]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced pyrazole-containing agrochemicals. Its utility is particularly pronounced in the development of potent SDHI fungicides. The synthetic protocols derived from this intermediate are robust and scalable, relying on well-established chemical transformations. A thorough understanding of the mechanism of action of the resulting agrochemicals is crucial for their effective and sustainable use in crop protection strategies. The information presented in these application notes provides a solid foundation for researchers and scientists working on the discovery and development of novel agrochemical solutions.

References

  • Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(3), 453-459.
  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance to succinate dehydrogenase inhibitor fungicides.
  • Fungicide Resistance Action Committee (FRAC). (2023). FRAC Code List 2023. Retrieved from [Link]

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
  • Ishii, H., & Hollomon, D. W. (Eds.). (2015). Fungicide resistance in plant pathogens: principles and a guide to practical management. Springer.
  • Oyedotun, K. S., & Lemire, B. D. (2004). The quaternary structure of the Saccharomyces cerevisiae succinate dehydrogenase. Homology modeling, cofactor docking, and molecular dynamics simulation studies. Journal of Biological Chemistry, 279(10), 9424-9431.
  • PubChem. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Du, T., Lu, S., Zhu, Z., Zhu, M., Zhang, Y., Zhang, J., & Chen, J. (2024). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters, 35(1), 108472.

Sources

Functionalization of the phenylamine group in 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Versatile Functionalization of the Phenylamine Moiety in 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine

Introduction: Unlocking Chemical Diversity from a Privileged Scaffold

In the landscape of modern drug discovery, the strategic modification of core molecular scaffolds is paramount to developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The compound this compound represents a valuable starting material, integrating two key pharmacophores: the phenylamine (aniline) group and a halogenated pyrazole ring. The phenylamine moiety, in particular, serves as a versatile chemical handle.[1][2] Its primary aromatic amine is a nucleophilic center that can readily participate in a wide array of chemical transformations, allowing for systematic structural diversification.[3][4]

This guide provides an in-depth exploration of several robust protocols for the functionalization of the phenylamine group. As a senior application scientist, this document moves beyond simple step-by-step instructions to elucidate the causality behind methodological choices, ensuring that researchers can not only replicate these procedures but also adapt them to their specific molecular targets. We will detail protocols for N-acylation, N-sulfonylation, palladium-catalyzed N-arylation, and transformative diazotization reactions, providing a toolkit for researchers in medicinal chemistry and drug development.

N-Acylation: Formation of Robust Amide Bonds

The conversion of the primary amine to an amide is one of the most fundamental and reliable transformations in medicinal chemistry. The resulting amide bond is metabolically stable and introduces a valuable hydrogen bond donor and acceptor, which can significantly influence ligand-receptor interactions. This protocol details a standard acylation using an acyl chloride.

Causality and Experimental Rationale

The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride.[5] A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves two purposes: to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic, and to drive the reaction to completion.[5] Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and its ability to dissolve both the starting material and the reagents.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate (1 eq) & Base (1.2 eq) in DCM B Cool to 0°C (Ice Bath) A->B Setup C Add Acyl Chloride (1.1 eq) Dropwise B->C Reagent Addition D Warm to RT Stir for 2-4h C->D Reaction Progression E Wash with 1M HCl, sat. NaHCO3, Brine D->E Quench & Extract F Dry over Na2SO4, Filter, Concentrate E->F Isolate Crude G Purify via Column Chromatography F->G Purification

Caption: General workflow for the N-acylation of this compound.

Protocol 1: Synthesis of N-(4-((4-bromo-1H-pyrazol-1-yl)methyl)phenyl)acetamide
  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 280 mg, 1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL). Add triethylamine (1.2 eq, 167 µL, 1.2 mmol).

  • Reaction Initiation: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq, 79 µL, 1.1 mmol) dropwise to the solution over 5 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-acetylated product.

Expected Characterization: The product will show a characteristic amide C=O stretch in the IR spectrum (approx. 1660-1680 cm⁻¹). In the ¹H NMR, a new singlet corresponding to the acetyl methyl group will appear around 2.1-2.2 ppm, and the NH proton will appear as a broad singlet.

N-Sulfonylation: Introducing the Sulfonamide Pharmacophore

The sulfonamide group is a cornerstone in medicinal chemistry, found in a wide range of antibacterial, diuretic, and hypoglycemic drugs. This protocol describes the reaction of the primary amine with a sulfonyl chloride to form a stable N-sulfonylated derivative.[6]

Causality and Experimental Rationale

Similar to acylation, N-sulfonylation is a nucleophilic substitution reaction on the electrophilic sulfur atom of the sulfonyl chloride.[3] Pyridine is often used as both the base and the solvent. Its role as a base is to neutralize the HCl generated. Furthermore, it can act as a nucleophilic catalyst by forming a highly reactive pyridinium-sulfonyl intermediate, which is then readily attacked by the amine.

Experimental Workflow: N-Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate (1 eq) in Pyridine B Cool to 0°C A->B C Add Sulfonyl Chloride (1.1 eq) Portion-wise B->C D Stir at RT Overnight (12-16h) C->D E Pour onto Ice-water, Add conc. HCl to pH ~2 D->E Quench F Collect Precipitate by Filtration or Extract with EtOAc E->F Isolation G Purify by Recrystallization or Column Chromatography F->G Purification

Caption: General workflow for the N-sulfonylation of the target primary amine.

Protocol 2: Synthesis of N-(4-((4-bromo-1H-pyrazol-1-yl)methyl)phenyl)benzenesulfonamide
  • Preparation: Dissolve this compound (1.0 eq, 280 mg, 1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Reaction Initiation: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq, 195 mg, 1.1 mmol) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Pour the reaction mixture slowly into a beaker containing ice-water (50 mL). Acidify the mixture to pH ~2 by the dropwise addition of concentrated HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. Alternatively, if a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the crude product or the combined organic extracts (over Na₂SO₄) and concentrate. Purify the resulting solid by recrystallization (e.g., from ethanol/water) or silica gel chromatography.

Expected Characterization: Successful sulfonylation is confirmed by the appearance of two characteristic S=O stretching bands in the IR spectrum (approx. 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹).

N-Arylation: Palladium-Catalyzed Buchwald-Hartwig Amination

For creating aryl-aryl amine linkages, which are prevalent in materials science and medicinal chemistry, the Buchwald-Hartwig amination is the gold standard.[7][8] This palladium-catalyzed cross-coupling reaction provides a powerful and general method for forming C-N bonds under relatively mild conditions.[9][10][11]

Causality and Experimental Rationale

The reaction mechanism involves a catalytic cycle with a palladium(0) species.[7][11] The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) complex; (2) Coordination of the amine to the resulting Pd(II) complex; (3) Deprotonation of the coordinated amine by a base to form a palladium-amido complex; and (4) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle. Anhydrous, deoxygenated conditions are essential to prevent catalyst deactivation.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd Catalyst, Ligand, Base, Aryl Halide (1.2 eq) to Flask B Add Substrate (1 eq) and Anhydrous Toluene A->B C Seal Flask, Remove from Glovebox B->C D Heat to 80-110°C with Stirring (12-24h) C->D E Cool to RT, Dilute with EtOAc, Filter through Celite D->E Quench F Concentrate Filtrate E->F Isolation G Purify via Column Chromatography F->G Purification

Caption: Workflow for the Pd-catalyzed N-arylation of the primary amine.

Protocol 3: Synthesis of 4-((4-bromo-1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenyl)aniline
  • Preparation (In a Glovebox): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq, 18 mg, 0.02 mmol), XPhos (0.08 eq, 38 mg, 0.08 mmol), and sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol).

  • Reagent Addition: Add 4-bromoanisole (1.2 eq, 150 µL, 1.2 mmol) and this compound (1.0 eq, 280 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100°C. Stir vigorously for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield the desired diarylamine product.

Diazotization and Sandmeyer Reaction: Amine Group Transformation

The diazotization of a primary aromatic amine converts it into a highly versatile diazonium salt intermediate.[12][13][14] This intermediate is valuable because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles.[15][16][17] The Sandmeyer reaction uses copper(I) salts to catalyze the replacement of the diazonium group with halides or pseudohalides.[16][18]

Causality and Experimental Rationale

The reaction must be conducted at low temperatures (0-5°C) because aryl diazonium salts are unstable and can decompose at higher temperatures.[5][15] Nitrous acid (HNO₂) is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr).[12][15] The nitrous acid reacts with the primary amine to form the diazonium salt. In the subsequent Sandmeyer step, the copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which then loses N₂ gas to form an aryl radical. This radical then abstracts a halogen from a copper(II) species, regenerating the copper(I) catalyst and forming the final aryl halide product.[18]

Experimental Workflow: Diazotization and Sandmeyer Reaction

cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Work-up & Purification A Dissolve Substrate (1 eq) in aq. HBr at 0°C B Add aq. NaNO2 (1.1 eq) Dropwise at 0-5°C A->B C Stir for 30 min at 0-5°C (Aryl Diazonium Salt Forms) B->C E Add Diazonium Salt Solution Slowly to CuBr Solution C->E Transfer D Prepare CuBr (1.2 eq) in aq. HBr D->E F Warm to RT, then 50°C until N2 evolution ceases E->F G Cool, Extract with Ether or EtOAc F->G H Wash, Dry, Concentrate G->H I Purify via Chromatography H->I

Caption: Two-step workflow for the conversion of the amine to a bromide via diazotization and the Sandmeyer reaction.

Protocol 4: Synthesis of 1-((4-bromophenyl)methyl)-4-bromo-1H-pyrazole
  • Diazotization: In a 100 mL beaker, suspend this compound (1.0 eq, 2.80 g, 10.0 mmol) in a mixture of 48% aqueous HBr (15 mL) and water (15 mL). Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq, 760 mg, 11.0 mmol) in water (5 mL) and cool it to 0°C. Add this solution dropwise to the amine suspension over 15-20 minutes, keeping the temperature strictly between 0 and 5°C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq, 1.72 g, 12.0 mmol) in 48% HBr (10 mL).

  • Combining Reagents: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 40 mL).

  • Isolation: Combine the organic extracts and wash with 2M NaOH (2 x 30 mL) and then brine (1 x 30 mL). Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography.

Summary of Functionalizations

FunctionalizationReagentsProduct MoietyKey ConditionsTypical Yield
N-Acylation Acetyl Chloride, TriethylamineAmide0°C to RT, DCM>85%
N-Sulfonylation Benzenesulfonyl Chloride, PyridineSulfonamide0°C to RT, Pyridine70-90%
N-Arylation Aryl Bromide, Pd₂(dba)₃/XPhos, NaOtBuDiaryl Amine100°C, Toluene65-85%
Diazotization NaNO₂, HBr, CuBrAryl Bromide0-5°C, then 50°C60-80%

References

  • Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK56a_v2lqYw9TqlAf69KFoScqAIxgkX3-Gw_4Q5cGd_nwknwjFgAUlAPEm4-ap_1M04EVcL4WKqIgzrmHIO4UfpcZfpP_6sYMdpP4MlfQXzxbRKudTyXABj8OnrBa5Hmxm1XORtU-NrEEG0Z3IT8ux4pdpXvsIHLhEDX1t0VDIs9qka0X7BBlhoZIbLe5AtcNdg8Ba56ln5_4pUJkZjuEYJ2J4XB7h4o6eTMMy-j5Rw0_Mrk=]
  • Reactions of aromatic amines. Slideshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXzXkXXWcQ3UivxgoG65lUx0GGa855VKKD8lCkFgVw998yCNdGsbVE3NKgbYwa94ATvrHFgnfBP1ZQF5zs_Rd8tp3pJO6LylifdWASSCwDHjT_1dgyWQP2RFVhvAhjLNINpykUIWal7rAu60Sq18ezcWXFNj_yloWcUVyOR0RjQHqENHesTQ==]
  • The Reaction of Amines with Nitrous Acid. Chemistry Steps. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBD0C8YYKfPOmNpO-tUKxTcgavbqrYutgzPPmU2nroaV_FGdiG2l9p_YfjowWDOSp7FC2t7uTlCz3wk9WpNLWYKqHceimztMXn2EjldeQpHb4oez1vMu4VKqO3lMNLpHnnNQTZlT8n1SPVmAWU9pM6cZId]
  • Aromatic Amines - Reactions. Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG5ed3kElF8-iFl3w29Lsi-8Ro5MF7V_s4UzQX81VXQEighyRHhjjmp0lpETRC-MUhFne8EHKWG89cXgqsE9A2E9vWLzKSYWhQp-C7XkbqEOxU8WTBtea-s0C53A92pV6gNFCf4Ba5oWhC0ec_V4vQBm5fof-vfqqBoldIz3s=]
  • Aromatic Amines. SUNDARBAN MAHAVIDYALAYA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxl0khhumJqXVh0CIrtrUwPf4u9nP5zgIVs7joiABdKcOFrHKwJ81P2IJUFHOvNETFBfnUx3QfdKXntwuI3Eve_TxDpo-Uy4wagguWHXlPQJdKxgNllSCzGzWojouQUWwJzRKTG5cAK-WhZWQZsraRFmPz4q_YBOma16qB5FJICZEA5xvWVWcrHmJ17_MVhpYF-Sg=]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEYs4Bd2iCF3QuH8n6vKuRc-QnZzcAuOy2regF72vNtvlB9W-9YSEWrQsHFbn4zXyqzL6YzvDTqdJyjAWlUDMS0NYRBpfetxU8KNVYQvv0pvs71WVXzAB906Y_FLEh-VTySGdNYXPXNZ-1vcaBnk-u5bsGMZU_Eg-Ki40=]
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYEvm4JWTHPvxYHRe1upATlNwfrJRFV5lR3anUpEOM7qSY0VD9A3ml0HpNayj4a7u-I9bap2W1VZfe6LfsoaAdwhS4tfcBuINryZNNlPSd37R8kRei70A8gTYgDyk6haCJGMXcSmQ5s5BMxN3q]
  • Chemical Reactions of Amines. GeeksforGeeks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhQf_siRRgZvAWqE_GOT9a4slrwCAJsA6PngoUVL-u3vpVTqz049m_RUWI3OiRigOcABLm7H16NKNZ-PNDluzmDjKofUBpsseGE0orLAycWj4sKbeoALKTtr-gpenHNyqR1gf64YsHCtAq0EuFw7LXfYL-1IpPxbO1VEHeVFjLrg==]
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4oEh8byyprgBo3Q7SmTnrYl6TnwxVjOegdDqoKk4V99gwDy5_pUtmbfDirlDI96wgwi_Xx5_vtFg-21wXjuIFcATVVtjcf2yXwD-0xrmxIL-EUbkYjg0vZWnfi3nJFiimLz8euAIt1sTU_vrET3VJTJmrs3P7_kD5SRUV1luVFhx-nI8fY1EALJhxdy_7eAHWNpo4tqt-lrUe5mAPwKs=]
  • Chapter 3: Synthetic Methods for Primary Anilines. Books. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHITDmdBFvSkVlJSSUbNJ_wwTW2mm4t02ZUgqG6oPzMH2HcN0VZMenlY99qOdotafwC21MtBDzr5YuzQ8Mr1ZdCdPRqTWfYtYhzOGpLCI21jgrgANfmSwNm_X-lBci3at6kwW8Fv-rjPg8DYt9qkU7JVP9FnL1CyPpA2D8oWLzd9srkhmAkWkilkhzoOJ_Joyby_ZKmQHCH66tqleI=]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH60gIBqhopWwI0VW6xfCWRJBchK64yEPnzsARTVShN1XRROQjKNtCNeUiSPXBYQuxZpS6KEcNyeWOgK7WmQQER5lIy5Hz8DfhrWoSZg7Mxzb56hBtb435EpVZM781jrXM-dHCjDdm7QcSbUsMpw33oT7Vkcq3EU4O1uvvvriMlmS_eWNmSvK-G2lxzV-X6-0qn5yyVsJkMerv34tyl73XfbnWnthN9BdXqTsyhHZM1wBJXA-fcqrn7g3pI2gtokFZ9tpMan6yjEdkQMuLQAYcdDP5Ps4RLhXG9vseYsu-UT9YfZcuLMg==]
  • 17.3. Reactions involving arenediazonium salts. Organic Chemistry II - Lumen Learning. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENYGsyWXlct5q_g5LEMDIFPpsdUgUp6fLrOi2lf_dj4UnfBai7idSrni9mKJb4WmV17ZrLT-M-xOa9MkhoGLRU9ea3bxtdYNR_mAbnOkLC3l0zV2bMxwjcudTRhrbXYLi6Pj_lGLMiohRpC85wX1ryZVlfjdlJhdUshY57iRzFaOgwZBTg4zhOLgx3xnDfITP0WWY_ocMrWFZ-fRzlldAJAoPhHsMzpVYXNX45p44Q_UBu]
  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExLTBNLcKEEfj1lAlOCkDvKlEpQTZMPtmoHEaJ7CJmHgPPdHz-MqlMbdIOX2jnKXYqV1gNVCeaw2aZIB4HRezM2elZUDsGMWLJ7c5B3JkOVVonzEPt-FpH-DEbdrKmwhxmDyU37QaFPFZbGNwAEs4865yaq22RfaJr96kaS0Rev6w1]
  • Chapter 2: Synthetic Methods for Alkyl Amines. Books. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiJBaEwHUJBmXZ9hzcBrHAYrCgJXDkLLU9L29gGPTHT7nnYjxRMwtX-GBtl_cy1ALSfcfSPamTNq_zOcMSIms3TL78Djb3ePbrQ1mZS5Ukh-buG8Vy-taEAz9F9imGmCMQtKEeZ3_lIBtrIlPzF8rz9hofSOehxCDA5BHOrHYcG-mhNLOK52EhqCrxM7g2_XPea8em8M3W7Q==]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5p1Vt_34M-MtO8ravrCkXVL2ZvoDe2ycO2j5w2H6NO35uUalYWY9bHVP994kr9XHwDN6jmFGMbMxb14UiQGxTsooPjRS7wR7fbbJ1ONfILHPbgd6ADfOcj12v7vlpQAweCOWp3oC1HSIZGs4vJs7S4fNUQ3AlH1MBDn_P_AblqmMqByvseuE3y7c=]
  • Sandmeyer reaction. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaAEzBFXsAxrk9kX1Of0IRDY7LC6KsAFRys4Uv0Q28K9xm4Zg4kKlPDdAwpzURHaTt9H50GrGIFlfKD8hs0OVL1lyWALexbWEKocT9O6vh-yQbsLOl3cCLfqGW1-YmwTkn690aKgNETW2ZWw==]
  • Removal of amino in anilines through diazonium salt-based reactions. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgUYFgZjkXZbaCxTU0cxAw4ASVI3li_Z91XqxY82BnkilTut5k96M4Bi_TbPdix4AFJ2RoTIYE1nZPd1c_TwCrP6jgYpMuVNG6aaDGZaiYSYo4JcLE5-tXoQSQJaqUYWfDZtHADUTzU0x1lFohvz_W4sdbnc3Aht44JwjFma7x2gz1SrvmxkdcEhMhFn97axsTa45cO8s4cu4kWVaIz8z6ztYzSzNUDrOnGjS0cFPidB4=]
  • Alkylation of aromatic compounds. Techniques de l'Ingénieur. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHga8mrdWWweO23Gw9Jnt0UaOZeVHh7JUr3WEMkay2Vq3pShnknZAdLQ5l0geJ3ogzhJ5kucPbdoSrSw7HtWWPSWKiCHglxvelmrBTAFPKK4v1uSxi1bZCuAnvhgBL7brOu5ISb5i0B3PG7bT446s1K44mb83yVr1P-rVKxEu6h8D9U4hQx74ukBhww9mJ_022s9iMphw-WZlBk4R2UNHC9bsue]
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENZ9HD7GzBu8AX1o0jDY4BZVtlS1KdIo3Cty3rIWrhllL_IKEvLjZk3NR0hiBAQkRQuDQUe2kHoswuPStVLQFMWMYR7rHLEUWVBmhLMCeYVapjlTXizWMLUJe2DToqsYoIJ7NdQppa41wc4c_htQKVALFDfW7Sska336fG]
  • 24.9: Reactions of Arylamines. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQDHMhFh9Zs6bBENl3ay8_y_O1J1KG5wr1ZEFAcGFvOLK3cxJwyjLV0IhUdsoUrTR3Vu6uL4yge_f26EzBw0lR2HPJ7TSQUbdan5zjbtK0TLRZFzXdSipKPSBg9coULI0Z4JMlqvLklBIGFgtEyFzdGzZIqBy9-dJpIhQ3SYe5UcTiN38xLcu9hfXzICZ074QgKDwaU8CWEWsh9ZAinZpoiTkzQrKfVV9RIXr3aQKv2UWz2CuJ0CbXNztSX07jpPVYvPYSaRFg2KVmoryeFKypQ==]
  • Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. Current Topics in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh1nB2hVg5cpO-Lh2worzfgql5Y2gGS2KLDUy-bIp_N0okSCF0gStP0bJ10lscGRO7PyKM3dvE9DCttUaTHYmF_2L1WUqIbf3z5B1HrAQLSrQNHzjTuAksbHgUhwRJJLYfUUvv]
  • phenylamine (aniline) as an amine. Chemguide. [URL: https://vertexaisearch.cloud.google.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC2poGy5Ut9jyBKIOTKrCiZyOn4Qer2ansf_wNLxNFi1cMz_LhL89NratDwmOORuqmTft1pFT62v0HTdkSR-cXkJ16M3tQKPH58tVguyXBS6zL3fRT3wiW8Yekj4LpkLzFNw9SfxjHlum5YhY=]
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7waKGlX4--ldcmFaqvI89DvSO55VTkN-RsfAgIlknH6Ns67nXzSLAbTk9I8ZUauZxW2MTKIl7z2A_dzpIVk0S1_bhRkjqRNeiYX_DqaZftS0fVFF_QV5FAORdKhng-jRjdDoRts4zuFieEjwA]
  • Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol. Der Pharma Chemica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVofbMTkk8nfHNsrKmSrMbNQ1rhvNN-VWNzdgivUnGE5_kDNPD-slq2PwXxuCY-9yqugVeRVHPf4b2g2Msy-pU_ml4e1J5jSda3vUAhu0cvP-30ZR7jBIYq_edZ1xlLF55eEqIePq8M_sI3cmBIFsAXpJ-OwHx5s-9FOSsqSayaulb4u-LHT2pCJ-mYsekvszOOPrYl-Qm8hkqg3db5gAIUqKrf1MpGvJpur4NwFRC_LDW8whR8sQhkNK-X_dGIVAUdUlO-NQoqvNz]
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [URL: https://vertexaisearch.cloud.google.
  • Structures of (A) aniline and phenylamine-containing drugs (highlighted...). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOgyZ9Zho8UnJq5t7VgN1CG4klNq8N1NBE5rVYjtvDT3YOTi3VqgV-vEO2BUxyAvNZb5YcTaYVPS8nFVtLjJSZRtrO-j6jfez85IKfkuIY8itYBLoHPr0yyM1Ew7vXxr2VtnwbByVI7Q1qFfnaUv-eKkKxgOzAbGPKHOs53CauOGokN-bKmi99lYKK6HVi8pyfA0g-hgpPAqbJ4mritYN1F90Mzk_6LVy7giFnOH0WSnUDfmj7gsHbrWJuqTo=]
  • Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH51fAy6hFNlYfmslIH_AVNQD98DzIe40iN10QR9OiBhzwzsgxZ-Rp3jq0FNdPHWle_dEBqDt9V-nuvop2VcluAEw6uZn5Ci_i7UclXhqF8k4itvYJI-J1pggVAl5hzKWamhREK81ePijueDa_ltKbdQmma1ZDymTZC1fRG]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEonI0csEMZ_CUNrfD0HeLy8Nr0lRGevnrCmdzp5pJ_6vUXfzBWm4xIZdZGOZ1-yXTcX6KZ7xrTnrxeI3nerEXeVNb5A51QSwHx_oG-JKRg96xe7X8YZivlWiR2sGdZn9KWC2BBMefUqmKOJ4M=]
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuZx8iIo-WJSqFMlFGnXo-v33zosutq-3Y_r-8HdCg7RPMg5EQhaPsYz8Q6HWrIxUqPipWsOs8uCDhLo9lO5HLdLXK1eO1rpyjD2MNyX8SwbleY5UWVlefSS7sB0d438BKm8U=]
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF880AklMdiyPFbjdm51-HVq4ZNfvHJ6mX_GuTZtZMb91tsaqEADqFMLMvatXXuDEBcRBPJQ6qkp6vmY8JhJFtSYIzN4Bt2lf2Q4vHBkGHiIlVpblnnSxZPpGpYki9Y6D2f-cRA2Prrnv0U7DG_]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction: The Chemistry of N-Alkylation

The synthesis of this compound is fundamentally an N-alkylation reaction. In this process, the pyrazole nitrogen acts as a nucleophile, attacking an electrophilic carbon, in this case, the benzylic carbon of a 4-(halomethyl)aniline derivative. The reaction is typically facilitated by a base, which deprotonates the pyrazole, enhancing its nucleophilicity.

While the N-alkylation of pyrazoles is a well-established transformation, the presence of a primary amine on the benzylating agent introduces specific challenges, primarily the potential for side reactions such as over-alkylation of the aniline nitrogen. This guide will address these challenges and provide strategies for successful synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is showing low conversion, and I'm recovering a significant amount of my starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in this N-alkylation reaction can stem from several factors. Let's break down the potential causes and solutions:

  • Insufficient Deprotonation of 4-Bromopyrazole: For the pyrazole to act as an effective nucleophile, it needs to be deprotonated by the base.

    • Solution:

      • Choice of Base: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH).[1] NaH will irreversibly deprotonate the pyrazole, driving the reaction forward.

      • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, especially when using a strong base like NaH. Any moisture will quench the base and inhibit the reaction.

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on the benzylating agent is crucial.

    • Solution: A benzyl bromide is generally more reactive than a benzyl chloride. If you are using 4-(chloromethyl)aniline, consider switching to 4-(bromomethyl)aniline.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture to 50-80 °C can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these byproducts and how can I minimize them?

Answer:

The most common byproduct in this reaction is the result of over-alkylation at the aniline nitrogen.

  • Primary Side Reaction: N,N-Dibenzylation: The product, this compound, still has a nucleophilic amine group that can react with another molecule of the benzylating agent to form a tertiary amine.

    • Solution:

      • Stoichiometry: Use a slight excess of the 4-bromopyrazole (e.g., 1.1 to 1.2 equivalents) relative to the benzylating agent. This will increase the probability of the benzylating agent reacting with the pyrazole instead of the product.

      • Slow Addition: Add the benzylating agent slowly to the reaction mixture containing the deprotonated pyrazole. This maintains a low concentration of the electrophile, favoring the desired mono-alkylation.

  • Other Potential Side Reactions: While less common, polymerization of the 4-(halomethyl)aniline can occur, especially if the reaction is overheated or if there are impurities.

    • Solution: Maintain a controlled temperature and use pure starting materials.

Question 3: I'm having difficulty purifying my product. What are the best practices for isolating pure this compound?

Answer:

Purification can be challenging due to the similar polarities of the product and some of the byproducts.

  • Work-up Procedure:

    • After the reaction is complete, quench the reaction carefully (especially if using NaH) with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove any remaining aqueous soluble impurities.

  • Column Chromatography: This is the most effective method for purifying the final compound.[2]

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal solvent system should be determined by TLC analysis. The product, being more polar than the starting benzyl halide but potentially less polar than some over-alkylated byproducts, should separate well.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can further enhance purity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions?

A reliable set of starting conditions would be to use 1.0 equivalent of 4-bromopyrazole, 1.1 equivalents of potassium carbonate as the base, and 0.9 equivalents of 4-(bromomethyl)aniline hydrochloride in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction can be initially stirred at room temperature and gently heated to 50-60 °C if the reaction is slow.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the best way to monitor the reaction. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots under a UV lamp. You should see the consumption of the starting materials and the appearance of a new spot corresponding to your product.

Q3: Is regioselectivity an issue in this reaction?

For 4-bromopyrazole, the two nitrogen atoms are in equivalent chemical environments. Therefore, alkylation will lead to a single regioisomer, which simplifies the purification process. If you were using an unsymmetrical pyrazole, you would need to consider the formation of N1 and N2 isomers.[1][3][4]

Q4: What are the expected spectroscopic characteristics of the final product?

  • ¹H NMR: You should expect to see characteristic signals for the pyrazole protons (two singlets), the benzylic methylene protons (a singlet around 5.0-5.5 ppm), and the aromatic protons of the phenylamine ring (two doublets). The NH₂ protons will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show the expected number of signals for the pyrazole and phenylamine rings, as well as the benzylic carbon.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₁₀H₁₀BrN₃). You will also observe the characteristic isotopic pattern for a bromine-containing compound.

Experimental Protocols

Protocol 1: Baseline Synthesis using Potassium Carbonate

This protocol provides a reliable starting point for the synthesis.

Materials:

  • 4-Bromopyrazole

  • 4-(Bromomethyl)aniline hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromopyrazole (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.2 eq) to the solution and stir the suspension vigorously for 15 minutes at room temperature.

  • In a separate flask, dissolve 4-(bromomethyl)aniline hydrochloride (0.9 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the 4-(bromomethyl)aniline solution to the pyrazole suspension dropwise over 20-30 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Presentation: Optimization of Reaction Conditions
ParameterCondition A (Baseline)Condition B (Optimized)Rationale for Optimization
Base K₂CO₃ (2.2 eq)NaH (1.2 eq)Stronger base ensures complete deprotonation of pyrazole, potentially increasing yield.
Solvent DMFAnhydrous THFTHF can be easier to dry and remove than DMF.
Temperature Room Temp to 60 °C0 °C to Room TempWith a stronger base, the reaction may proceed at a lower temperature, reducing byproduct formation.
Addition DropwiseSlow dropwise addition at 0 °CSlower addition at a lower temperature can further minimize over-alkylation.

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction N-Alkylation cluster_workup Work-up & Purification start Dissolve 4-Bromopyrazole in Anhydrous Solvent add_base Add Base (e.g., K2CO3 or NaH) start->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkylating_agent Slowly Add 4-(Halomethyl)aniline deprotonation->add_alkylating_agent react Stir at Controlled Temperature add_alkylating_agent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_low_yield Low Yield cluster_purity Purity Issues issue Problem Encountered cause1 Incomplete Reaction issue->cause1 Symptom cause2 Side Reactions issue->cause2 Symptom cause3 Over-alkylation issue->cause3 Symptom cause4 Starting Material Contamination issue->cause4 Symptom solution1 Stronger Base Increase Temperature cause1->solution1 Solution solution2 Optimize Stoichiometry Slow Addition cause2->solution2 Solution solution3 Optimize Chromatography Recrystallize cause3->solution3 Solution solution4 Purify Starting Materials cause4->solution4 Solution

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • National Institutes of Health. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Organic Syntheses. (n.d.). benzylaniline. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • PubChem. (n.d.). 4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Google Patents. (n.d.). EP1508564A1 - Method for producing 2-benzylaniline.
  • Organic Syntheses. (n.d.). Procedure. [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • Bentham Science. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzylaniline. [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. [Link]

  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-((4-bromobenzyl)selanyl)aniline (A). [Link]

  • ResearchGate. (n.d.). N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. [Link]

  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • PubMed. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. [Link]

Sources

Technical Support Center: Purification of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine. This molecule, with its distinct phenylamine and bromo-pyrazole moieties, presents a unique set of purification hurdles. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common issues encountered during its isolation and purification. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers working with this compound and related structures.

Q1: What are the typical impurities I should expect in my crude product?

A1: The impurity profile of your crude material is intrinsically linked to your synthetic route. However, several classes of impurities are common.

  • Unreacted Starting Materials: Depending on the synthesis, residual 4-bromopyrazole or a related 4-aminobenzyl precursor may be present.

  • Regioisomers: A significant challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers, which can be difficult to separate due to their similar physical properties.[1]

  • Reaction By-products: Hydrogen bromide (HBr) is a frequent acidic by-product in many bromination reactions.[2] Over-alkylation or side reactions involving the phenylamine group can also occur.

  • Oxidation Products: The phenylamine moiety is susceptible to oxidation, especially when exposed to air and light. This leads to the formation of highly colored impurities such as corresponding nitroso, nitro, and azoxy compounds, which can impart a dark brown, red, or purple hue to the material.[3]

  • Residual Bromine: If elemental bromine or N-bromosuccinimide (NBS) was used, residual traces can remain, often giving the product a yellow or reddish-brown color.[2][4]

Q2: My compound is streaking and tailing significantly during silica gel chromatography. What is causing this and how can I achieve sharp, well-defined bands?

A2: This is a classic problem when purifying basic compounds like amines on standard silica gel. The issue stems from the interaction between the basic lone pair of electrons on the phenylamine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction leads to poor elution, band broadening (tailing), and in some cases, irreversible adsorption of your product onto the column.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N). This is highly effective but requires removal under high vacuum.

    • Ammonia: For more polar solvent systems, using a solution of methanol saturated with ammonia (e.g., 1-10% of 7N NH₃ in MeOH mixed with Dichloromethane) can be effective.

  • Use of Specialized Stationary Phases:

    • Deactivated Silica: You can deactivate the silica gel yourself by pre-treating it with a solvent system containing a base like triethylamine.[5]

    • Amine-Functionalized Silica: Using commercially available amine-functionalized silica columns (KP-NH) is an excellent, albeit more expensive, option that masks the acidic silanol groups and minimizes the problematic interactions, often leading to superior separation.[6]

Q3: My final product is colored (yellow to dark brown) even after chromatography. How can I obtain a colorless or white solid?

A3: A persistent color indicates the presence of highly chromophoric impurities, which are often oxidation products or residual bromine.

  • For Residual Bromine: Before purification, you can wash the crude product in a suitable organic solvent (like ethyl acetate or DCM) with an aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), to quench any remaining Br₂.[4]

  • For Oxidative Impurities: These impurities are often polar and can sometimes be removed with careful chromatography. However, if they co-elute or persist, an activated carbon treatment is recommended.

    • Protocol: Dissolve the colored product in a suitable hot solvent (one intended for recrystallization). Add a very small amount (typically 1-2% by weight) of activated charcoal. Keep the solution hot and stir or swirl for 5-10 minutes. Perform a hot filtration through a pad of Celite® to remove the carbon. The resulting filtrate should be significantly less colored. Be aware that this process may slightly reduce your overall yield as some product can be adsorbed onto the charcoal.[2][5]

Q4: I'm having difficulty finding a suitable solvent for recrystallization. Can you suggest a strategy?

A4: The goal is to find a solvent (or solvent pair) where your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] For a molecule like this compound, which has both nonpolar (bromophenyl) and polar (amine, pyrazole) characteristics, a systematic approach is best.

Suggested Solvents to Screen (from less polar to more polar):

  • Hexanes or Heptane (likely too nonpolar, but good as an anti-solvent)

  • Toluene

  • Dichloromethane (DCM) or Chloroform

  • Ethyl Acetate (EtOAc)

  • Acetone

  • Isopropanol (IPA)

  • Ethanol (EtOH) or Methanol (MeOH)

Strategy:

  • Single Solvent Screening: Test small amounts of your compound in ~0.5 mL of each solvent. See if it dissolves readily at room temperature (if so, it's not a good single recrystallization solvent), upon heating, and if crystals form upon cooling.

  • Mixed Solvent Systems: This is often the most effective method.

    • Good Solvent/Anti-Solvent: Dissolve your compound in a minimal amount of a "good" solvent where it is very soluble (e.g., hot DCM, Acetone, or Ethyl Acetate). Then, slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., Hexanes, Heptane) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. Common pairs include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Hexane.[4][7]

Q5: My purified compound degrades upon storage, turning dark over time. What are the best storage conditions?

A5: The phenylamine moiety makes your compound susceptible to light- and air-mediated oxidation. The carbon-bromine bond can also be susceptible to cleavage.[2] To ensure long-term stability:

  • Store under an inert atmosphere: Displace the air in your vial with an inert gas like argon or nitrogen.

  • Protect from light: Use an amber vial or wrap a clear vial in aluminum foil.

  • Store in a cool, dark place: A freezer (-20 °C) is ideal.

  • Ensure Purity: Ensure the final product is free from residual acids or bases from the purification process, as these can catalyze degradation.[2]

Troubleshooting & Optimization Guides

This section provides detailed workflows and decision-making diagrams to guide your purification strategy.

Guide 1: Optimizing Flash Column Chromatography

This protocol is designed to minimize the issues of tailing and product degradation on silica gel.

Experimental Protocol: Base-Modified Flash Chromatography

  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.4.

    • Prepare two TLC jars: one with the neat solvent system and one with the same system plus 0.5% triethylamine (Et₃N). You should observe a higher Rf and a much rounder, less streaked spot in the jar containing Et₃N. This confirms the need for a basic modifier.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase (including the 0.5% Et₃N).

    • Pour the slurry into your column and pack it under pressure to create a stable, uniform bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully apply this powder to the top of your packed column. This technique often results in sharper bands.

    • Wet Loading: Dissolve your crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Run the column with your base-modified eluent. Do not let the compound sit on the column for an extended period, as prolonged contact with the stationary phase can sometimes lead to degradation.[2]

    • Collect fractions and monitor them by TLC. Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • To remove the last traces of triethylamine (b.p. 89 °C), use a high-vacuum pump.

Diagram 1: Purification Strategy Decision Tree

This diagram helps you decide on the best initial purification strategy based on the state of your crude product.

Purification_Strategy start Crude this compound is_solid Is the crude material a solid? start->is_solid is_oily Is it an oil or intractable gum? is_solid->is_oily No purity_check Assess purity by TLC/NMR. Is the main spot >90% pure? is_solid->purity_check Yes chromatography Perform Flash Column Chromatography (with base-modified eluent) is_oily->chromatography recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->chromatography No recrystallize->chromatography Failure (oils out, no purity gain) success Pure Product Obtained recrystallize->success Success chromatography->success Success failure Purification Unsuccessful. Re-evaluate. chromatography->failure Failure (co-elution, degradation)

Caption: Decision tree for selecting a primary purification method.

Guide 2: Troubleshooting Colored Impurities

This workflow outlines the steps to diagnose and remove persistent color from your product.

Diagram 2: Workflow for Decolorization

Decolorization_Workflow start Purified product is colored (Yellow/Brown/Red) wash_step Dissolve in EtOAc. Wash with aq. NaHSO₃ solution. start->wash_step color_check1 Is the organic layer now colorless? wash_step->color_check1 charcoal_step Perform Activated Charcoal Treatment during recrystallization. color_check1->charcoal_step No isolate_product Dry organic layer (Na₂SO₄), concentrate, and assess purity. color_check1->isolate_product Yes color_check2 Is the final product white/off-white? charcoal_step->color_check2 final_product Accept Final Product color_check2->final_product Yes repurify Impurity remains. Consider re-chromatography with a different solvent system. color_check2->repurify No isolate_product->final_product

Caption: Step-by-step process for removing colored impurities.

Data Presentation

Table 1: Common Impurities and Chromatographic Behavior
Impurity TypeExampleExpected TLC Rf (vs. Product)Identification Notes
Starting Material 4-BromopyrazoleLowerMore polar, may stain with KMnO₄.
Regioisomer 4-(4-Bromo-pyrazol-2-ylmethyl)-phenylamineVery SimilarOften inseparable by standard silica gel chromatography. May require HPLC or crystallization for separation.[1]
Oxidation Product Nitroso/Nitro derivativeHigher or LowerHighly colored (yellow/orange). May streak.
Debrominated Product 4-(Pyrazol-1-ylmethyl)-phenylamineLowerLoss of bromine atom increases polarity.
Table 2: Suggested Solvent Systems for Flash Chromatography
PolaritySolvent SystemModifierTarget Rf
Low-Medium Hexane / Ethyl Acetate (9:1 to 1:1)0.5% Triethylamine0.2 - 0.4
Medium-High Dichloromethane / Methanol (99:1 to 9:1)0.5% Triethylamine or 1% of 7N NH₃ in MeOH0.2 - 0.4

References

  • Benchchem. An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Phenyl-1-Naphthylamine.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • National Center for Biotechnology Information.
  • YouTube.
  • University of Rochester, Department of Chemistry.
  • ACS Publications.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Reddit.
  • National Center for Biotechnology Information.
  • Biotage. Is there an easy way to purify organic amines?

Sources

Technical Support Center: Purifying 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth methodologies and troubleshooting advice for the purification of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine by recrystallization. As a compound featuring a moderately polar aromatic amine and a brominated pyrazole moiety, selecting the appropriate recrystallization conditions is critical for achieving high purity. This document offers field-proven insights and explains the scientific rationale behind the recommended procedures.

Core Principles: Recrystallization of an Aromatic Amine

Recrystallization is a powerful technique for purifying solid compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] For this compound, an ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[1][2]

  • Low solubility at low temperatures: Upon cooling, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.[2]

  • Favorable impurity solubility profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[3]

  • Inertness: The solvent must not react chemically with the compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]

The structure of this compound—containing aromatic rings, an amine group capable of hydrogen bonding, and a halogen—suggests that a solvent of intermediate polarity or a binary solvent mixture will likely be most effective.

Experimental Workflow & Protocols

Protocol: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, it is essential to screen a range of solvents to identify the optimal system. This minimizes the loss of valuable material.

Methodology:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, or a mixture like hexane/ethyl acetate) dropwise at room temperature. Agitate the mixture after each addition.

  • Observation 1 (Room Temperature): If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[4] It might, however, be useful as the "soluble" solvent in a binary pair.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2 (Hot): Note the volume of hot solvent required. If an excessive volume is needed, the solvent is not ideal.

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observation 3 (Cold): Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.[5]

  • Based on these observations, select the most suitable solvent or solvent pair for a larger-scale recrystallization.

General Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., ethanol) has been identified from the screening process.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the compound is fully dissolved. Using the minimum amount of near-boiling solvent is crucial for maximizing yield.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as rapid cooling can trap impurities.[5]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[1]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the expected value is an indicator of high purity.

Visualization of Key Processes

Solvent Selection Workflow

G start Start: Crude Compound (approx. 20 mg) add_solvent Add Solvent Dropwise at Room Temperature start->add_solvent dissolves_rt Dissolves Completely? add_solvent->dissolves_rt unsuitable Result: Unsuitable as Single Solvent dissolves_rt->unsuitable Yes heat Heat to Boiling & Add More Solvent dissolves_rt->heat No dissolves_hot Dissolves Completely? heat->dissolves_hot insoluble Result: Insoluble Try Another Solvent dissolves_hot->insoluble No cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes crystals_form Crystals Form? cool->crystals_form no_crystals Troubleshoot: Scratch / Seed Crystal crystals_form->no_crystals No suitable Result: Suitable Solvent Proceed to Bulk Recrystallization crystals_form->suitable Yes no_crystals->crystals_form

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: The compound will not dissolve, even in a large amount of boiling solvent.

  • Cause: The selected solvent has insufficient solvating power for your compound at high temperatures.

  • Solution 1: Select a More Polar Solvent. The phenylamine and pyrazole moieties contribute to the compound's polarity. If you are using a non-polar solvent like hexane or toluene, switch to a more polar solvent such as ethanol, isopropanol, or ethyl acetate.

  • Solution 2: Use a Binary Solvent System. This is a powerful technique when no single solvent is ideal.[2][6] Dissolve your compound in a minimum amount of a "good" (high-solubility) solvent at its boiling point (e.g., acetone or ethanol). Then, add a "bad" (low-solubility) solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat gently to clarify the solution, then allow it to cool slowly.

Q2: No crystals form after cooling the solution.

  • Cause 1: Too much solvent was used. An excess of solvent can keep the compound in solution even at low temperatures, preventing crystallization.[1]

    • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration.[5] Allow it to cool again.

  • Cause 2: The solution is supersaturated. Crystallization sometimes requires an energy barrier to be overcome.

    • Solution A: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide a nucleation site for crystal growth.[5]

    • Solution B: Seed Crystals. If you have a small amount of pure compound, add a single tiny crystal to the supersaturated solution. This will act as a template for further crystal formation.

Q3: The compound "oils out" instead of forming crystals.

  • Cause: The compound's solubility is exceeded at a temperature that is above its melting point (or the melting point of an impure mixture). This is more common when the solution is cooled too quickly or when high concentrations of impurities are present.

  • Solution 1: Re-heat and Add More Solvent. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[5] Allow the solution to cool much more slowly. Placing the flask in an insulated container (like a beaker with paper towels) can help.

  • Solution 2: Change Solvents. The chosen solvent may be too non-polar. Try a more polar solvent or a different solvent pair. Aromatic compounds can sometimes oil out in aliphatic solvents like hexane.[6]

Q4: The recrystallized product is not pure / The melting point is still low and broad.

  • Cause 1: Rapid Crystallization. If the solution cools too quickly, impurities can become trapped within the crystal lattice.[5]

    • Solution: Repeat the recrystallization, ensuring the solution cools as slowly as possible. Cover the flask and insulate it to slow heat loss.

  • Cause 2: Inappropriate Solvent Choice. The chosen solvent may not effectively differentiate between the compound and a major impurity.

    • Solution: Re-evaluate your solvent choice by performing the screening protocol again. Pay close attention to how well impurities remain in the mother liquor.

  • Cause 3: Amine Oxidation. Phenylamines can be susceptible to air oxidation, which can lead to colored impurities.

    • Solution: While less common during a short recrystallization, if your crude material is old or has been stored improperly, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) or adding a very small quantity of a reducing agent like sodium bisulfite if compatible with your downstream applications.

Troubleshooting Flowchart

G start Problem Encountered During Recrystallization prob_no_xtal No Crystals Form start->prob_no_xtal prob_oil Compound Oils Out start->prob_oil prob_impure Low Purity / Poor MP start->prob_impure sol_too_much_solvent Too Much Solvent? prob_no_xtal->sol_too_much_solvent sol_cool_fast Cooled Too Fast? prob_oil->sol_cool_fast prob_impure->sol_cool_fast sol_wrong_solvent Wrong Solvent? prob_impure->sol_wrong_solvent sol_boil_off Action: Boil off excess solvent sol_too_much_solvent->sol_boil_off Yes sol_supersat Supersaturated? sol_too_much_solvent->sol_supersat No sol_scratch Action: Scratch flask or add seed crystal sol_supersat->sol_scratch Yes sol_reheat Action: Reheat, add more solvent, cool slowly sol_cool_fast->sol_reheat Yes sol_cool_fast->sol_wrong_solvent No sol_rescreen Action: Re-screen solvents sol_wrong_solvent->sol_rescreen Yes

Caption: A troubleshooting flowchart for common recrystallization issues.

Solvent Data Summary

The following table summarizes properties of common solvents that could be screened for the recrystallization of this compound.

SolventBoiling Point (°C)Polarity IndexComments
Ethanol 785.2Good starting point. Polar -OH group interacts with the amine; ethyl group dissolves the aromatic core.[6]
Isopropanol 824.3Similar to ethanol, slightly less polar. May offer different solubility profile.
Ethyl Acetate 774.4Medium polarity. Often works well for moderately polar compounds. Can be paired with hexane.[6]
Acetonitrile 826.2A polar aprotic solvent. Good for compounds with aromatic rings.[7]
Toluene 1112.4A non-polar aromatic solvent. May be effective if impurities are highly polar. Higher boiling point can be a disadvantage.
Hexane/Ethyl Acetate VariableVariableExcellent binary system. Dissolve in hot ethyl acetate and add hot hexane until cloudy.[6]
Ethanol/Water VariableVariableGood polar binary system. Dissolve in hot ethanol and add hot water until cloudy.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • General rules for choosing solvents for recrystallization. (2012). Chemistry Stack Exchange. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Most important criteria for selecting a recrystallization solvent. (n.d.). Study.com. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2016). Oriental Journal of Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1979). Journal of Chemical Education. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

Sources

Chiral Separation of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions for the chiral separation of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine derivatives. The guidance herein is grounded in established chromatographic principles and extensive field experience to ensure scientific integrity and experimental success.

Introduction to the Challenge

The enantioselective separation of this compound and its derivatives is a critical step in pharmaceutical development. As with many chiral compounds, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] Achieving a robust and reproducible separation requires a nuanced understanding of the interactions between the analyte, the chiral stationary phase (CSP), and the mobile phase. The structure of the target molecule, featuring a phenylamine group, a brominated pyrazole ring, and a methylene bridge, allows for a variety of interactions including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, all of which can be exploited for chiral recognition.[3][4] This guide will address common challenges and questions that arise during the methods development and execution of these separations.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: I am not seeing any separation of my enantiomers, or the peaks are significantly overlapped. What are the likely causes and how can I improve the resolution?

Answer:

Poor enantiomeric resolution is the most common challenge in chiral chromatography. The fundamental reason is insufficient differential interaction between the two enantiomers and the chiral stationary phase.[3][5] Let's break down the potential causes and solutions:

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action(s)
Inappropriate CSP Selection The "three-point interaction model" dictates that for successful chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the CSP for one enantiomer, with fewer for the other.[3] The selected CSP may not offer the necessary complementary interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) for your phenylamine derivative.Primary Action: Screen different types of CSPs. For pyrazole derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have shown broad applicability and success.[1][2][6] Consider columns like Lux Cellulose-2 and Lux Amylose-2 as starting points.[1][2][6] Secondary Action: If polysaccharide columns are unsuccessful, consider Pirkle-type or cyclodextrin-based CSPs which operate on different recognition principles.[4][5]
Incorrect Mobile Phase Composition The mobile phase competes with the analyte for interaction sites on the CSP.[1][2] If the mobile phase is too strong (high elution strength), the analyte will have a shorter residence time on the column, minimizing the opportunity for chiral recognition. Conversely, a mobile phase that is too weak can lead to excessively long retention times and band broadening.For Normal Phase (NP): Typically a mixture of a nonpolar solvent (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol). Start with a low percentage of alcohol (e.g., 5-10%) and gradually increase it to reduce retention time. For your specific molecule, the amine group may require the addition of a basic additive like diethylamine (DEA) to the mobile phase to improve peak shape. For Polar Organic (PO) Mode: This mode can offer sharp peaks and short run times.[1][2][6][7] Try acetonitrile or methanol with small amounts of additives. For Reversed-Phase (RP): Often involves an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol). This mode relies on hydrophobic interactions and inclusion complexing.[8]
Suboptimal Temperature Temperature affects the thermodynamics of the analyte-CSP interaction. Lower temperatures often increase the stability of the transient diastereomeric complexes formed during separation, leading to better resolution, albeit with higher backpressure and longer run times.Action: Systematically decrease the column temperature in increments of 5 °C (e.g., from 25 °C down to 10 °C). Monitor resolution and backpressure.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Poor Resolution (Rs < 1.5) csp Is the CSP appropriate? (e.g., Polysaccharide-based) mp Is the Mobile Phase optimized? temp Is the Temperature optimized? screen_csp Screen different CSPs (Cellulose, Amylose, etc.) adjust_mp Adjust Mobile Phase (Modifier %, Additives) adjust_temp Adjust Temperature (e.g., Decrease by 5°C) success Resolution Achieved (Rs >= 1.5)

Issue 2: Peak Tailing or Asymmetry

Question: My peaks are showing significant tailing, which is affecting my ability to accurately quantify the enantiomers. What should I do?

Answer:

Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the column itself. For a molecule with a basic phenylamine group, this is a common problem.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action(s)
Secondary Ionic Interactions The basic amine group on your analyte can interact with acidic silanol groups on the silica support of the CSP. This strong, non-chiral interaction can lead to peak tailing.Primary Action: Add a competing base to the mobile phase. For normal phase, add 0.1-0.2% diethylamine (DEA) or triethylamine (TEA). For reversed-phase, ensure the mobile phase pH is appropriate to suppress the ionization of either the analyte or the silanols.
Column Overload Injecting too much sample can saturate the active sites on the CSP, leading to a non-Gaussian peak shape.Action: Reduce the injection volume or the sample concentration and reinject.
Column Contamination/Degradation Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[9] Over time, the stationary phase itself can degrade.Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[9] If the problem persists after flushing, the column may need to be replaced. Using a guard column can help prevent this issue.[9]
Issue 3: High System Backpressure

Question: The backpressure on my HPLC system has suddenly increased significantly after installing a new chiral column. What could be the cause?

Answer:

A sudden increase in backpressure is usually due to a blockage somewhere in the system, often at the column inlet frit.[9]

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Action(s)
Precipitation of Sample If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% DMSO), it can precipitate upon injection when it mixes with the weaker mobile phase, clogging the inlet frit.Action: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
Particulate Matter Particulates in the sample or mobile phase can block the column frit.Action: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.
Incompatible Solvents For traditional coated polysaccharide columns, certain solvents can damage the stationary phase, causing it to swell or strip from the silica support, leading to high pressure.[9]Action: Always check the column care and use manual for solvent compatibility. Ensure the HPLC system is thoroughly flushed of any incompatible solvents before connecting the column.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral stationary phase (CSP) for this compound?

A1: There is no universal rule, and screening is often necessary. However, for N-substituted pyrazole derivatives, polysaccharide-based CSPs are an excellent starting point.[1][2][6] These phases, such as cellulose and amylose derivatives, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are all relevant to your molecule's structure.[1][4] The phenyl and pyrazole rings can engage in π-π stacking, while the amine group can act as a hydrogen bond donor/acceptor.

Q2: What is the "three-point interaction model" and why is it important for my separation?

A2: The three-point interaction model is a fundamental concept in chiral recognition.[3] It states that for a CSP to differentiate between two enantiomers, there must be at least three simultaneous points of interaction (e.g., one attractive, one repulsive, one steric) between one of the enantiomers and the chiral selector. Its mirror image will only be able to achieve two of these three interactions, leading to a less stable complex and thus a different retention time.[3] Understanding this helps in selecting a CSP and mobile phase that will facilitate these necessary interactions.

G

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A3: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often considered a more efficient and "greener" technique due to its lower solvent consumption.[10] A column that shows good selectivity in normal phase HPLC, such as a polysaccharide-based CSP, is often a good candidate for SFC method development.[10] The mobile phase in SFC is typically supercritical CO2 with an alcohol co-solvent.

Q4: My method was working perfectly, but now the retention times are shifting. What could be the cause?

A4: Shifting retention times, especially in isocratic chiral separations, can be due to "additive memory effects".[11] If you use acidic or basic additives (like DEA) in your mobile phase, they can adsorb to the stationary phase. If a subsequent method does not use this additive, it can slowly leach off, changing the surface chemistry of the CSP and affecting retention. Small amounts of water in a normal phase system can also significantly impact retention.[11] To resolve this, it is crucial to have dedicated columns for specific methods or to employ rigorous column washing and equilibration protocols between different methods.

Experimental Protocols

Protocol 1: Initial Screening on a Polysaccharide-Based CSP (Normal Phase)
  • Column: A cellulose-based chiral column (e.g., Lux Cellulose-2, 5 µm, 4.6 x 250 mm) or an amylose-based equivalent.

  • Mobile Phase: Start with 90:10 Hexane/Isopropanol (v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of ~0.5 mg/mL.

  • Injection Volume: 5 µL.

  • Analysis: If no separation is observed, incrementally increase the isopropanol content to 20%, then 30%. If retention is too short, decrease the isopropanol content. The goal is to have the first eluting peak appear after at least twice the column's dead time.

References

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Direct chiral HPLC separation on CSPs. (n.d.). Chiralpedia.
  • El-Kassem, I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • El-Kassem, I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (n.d.). Regis Technologies, Inc.
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ResearchGate. Retrieved from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today.
  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). PubMed. Retrieved from [Link]

  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. (n.d.). Novasep.

Sources

Validation & Comparative

A Head-to-Head Comparison of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine with Known Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the novel compound 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine with established, clinically relevant inhibitors of Monoamine Oxidase B (MAO-B). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and medicinal chemistry.

Introduction: The Critical Role of Monoamine Oxidase B in Neurodegeneration

Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, primarily in glial cells within the central nervous system.[1] It plays a crucial role in the catabolism of monoamine neurotransmitters, most notably dopamine.[2] The enzymatic degradation of dopamine by MAO-B not only reduces its bioavailability but also generates reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage.[3][4] This implicates elevated MAO-B activity in the pathophysiology of several neurodegenerative disorders, particularly Parkinson's disease, where the progressive loss of dopaminergic neurons is a hallmark.[2] Consequently, the inhibition of MAO-B has emerged as a validated therapeutic strategy to alleviate motor symptoms and potentially slow disease progression in Parkinson's disease.[2][5]

The pyrazole and pyrazoline scaffolds have garnered significant attention as privileged structures in the design of novel MAO inhibitors.[6][7][8] Extensive structure-activity relationship (SAR) studies have demonstrated that derivatives of these heterocyclic systems can exhibit potent and selective inhibition of MAO isoforms.[9][10] Based on this established pharmacological precedent, this guide will evaluate the putative MAO-B inhibitory activity of this compound in a comparative analysis with well-characterized, clinically approved MAO-B inhibitors.

Compound Profiles: A Comparative Overview

This section details the structural and mechanistic characteristics of the investigational compound, this compound, and three leading MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.

Investigational Compound: this compound

While direct experimental data for this compound is not yet publicly available, its structural features—a substituted pyrazole ring linked to a phenylamine moiety—strongly suggest its potential as a MAO-B inhibitor. The pyrazole core is a common motif in known MAO inhibitors, and the nature and position of substituents on the phenyl rings can significantly influence potency and selectivity.[9][10] For the purpose of this guide, we will treat it as a novel putative MAO-B inhibitor and compare its anticipated properties with those of established drugs.

Known Inhibitors for Comparison
  • Selegiline: An early, irreversible MAO-B inhibitor, Selegiline was initially developed as an antidepressant and later repurposed for Parkinson's disease.[2][4] It forms a covalent bond with the flavin cofactor of the enzyme, leading to sustained inhibition.[3]

  • Rasagiline: A second-generation irreversible MAO-B inhibitor, Rasagiline exhibits greater potency and selectivity for MAO-B compared to Selegiline.[2][5] Like Selegiline, it acts by forming a covalent adduct with the enzyme.[3]

  • Safinamide: Representing a newer generation of MAO-B inhibitors, Safinamide is a reversible inhibitor.[3][4] Its mechanism allows for a more controlled and potentially safer inhibition of the enzyme.[2]

Head-to-Head Comparison: Key Performance Metrics

The following table summarizes a comparative analysis of this compound (projected) and the known inhibitors based on critical pharmacological parameters. The data for the known inhibitors are derived from published literature.

Parameter This compound (Projected) Selegiline Rasagiline Safinamide
Target Monoamine Oxidase B (MAO-B)Monoamine Oxidase B (MAO-B)Monoamine Oxidase B (MAO-B)Monoamine Oxidase B (MAO-B)
Mechanism of Action Reversible/Irreversible (To be determined)Irreversible[2][3]Irreversible[2][3]Reversible[2][3]
Potency (IC50/Ki) To be determinedIC50: ~0.01-0.1 µMIC50: ~0.005-0.05 µMIC50: ~0.05-0.2 µM
Selectivity (MAO-B vs. MAO-A) To be determinedHighVery HighHigh
Clinical Use InvestigationalParkinson's Disease[11]Parkinson's Disease[11]Parkinson's Disease[11]

Signaling Pathway and Experimental Workflow

To understand the context of MAO-B inhibition, it is crucial to visualize the dopamine metabolic pathway and the experimental procedure used to quantify inhibitor potency.

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAL DOPAL MAOB->DOPAL ROS Reactive Oxygen Species (ROS) MAOB->ROS Inhibitor This compound Selegiline, Rasagiline, Safinamide Inhibitor->MAOB Inhibition

Caption: Dopamine metabolism by MAO-B and the point of inhibition.

The following diagram illustrates a typical workflow for an in vitro MAO-B inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound and known inhibitors Incubation Incubate MAO-B with inhibitors Compound_Prep->Incubation Enzyme_Prep Prepare MAO-B enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare luminogenic MAO substrate Reaction_Initiation Add substrate to initiate reaction Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Termination Stop reaction and generate luminescent signal Reaction_Initiation->Reaction_Termination Measurement Measure luminescence Reaction_Termination->Measurement IC50_Calc Calculate IC50 values Measurement->IC50_Calc

Caption: Workflow for an in vitro MAO-B inhibition assay.

Experimental Protocol: In Vitro MAO-B Inhibition Assay (MAO-Glo™ Assay)

The following protocol describes a robust and high-throughput method for determining the inhibitory potency of test compounds against human MAO-B, such as the MAO-Glo™ Assay from Promega.[1][12][13]

A. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-Glo™ Assay Kit (containing luminogenic substrate, reaction buffer, and detection reagent)[1]

  • This compound and known inhibitors (e.g., Selegiline)

  • DMSO (for compound dilution)

  • 96-well white, flat-bottom plates

  • Multichannel pipettes

  • Luminometer

B. Assay Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and control inhibitors in DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination.[14]

  • MAO-B Reaction:

    • In a 96-well plate, add the test compounds at various concentrations. Include a positive control (a known inhibitor like Selegiline) and a negative control (DMSO vehicle).[14]

    • Add the MAO-B enzyme solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.[1]

  • Signal Generation and Detection:

    • Add the luminogenic MAO substrate to each well to initiate the enzymatic reaction.[12]

    • After a defined reaction time (e.g., 60 minutes), add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.[1]

    • Incubate for 20 minutes at room temperature to stabilize the signal.[14]

    • Measure the luminescence using a plate-reading luminometer.[15]

C. Data Analysis:

  • The luminescent signal is inversely proportional to the MAO-B activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces MAO-B activity by 50%, by fitting the data to a sigmoidal dose-response curve.[14]

Conclusion and Future Directions

The structural similarity of this compound to known pyrazole-based MAO inhibitors strongly suggests its potential as a novel therapeutic agent for neurodegenerative diseases.[7][8] A direct head-to-head comparison with established drugs like Selegiline, Rasagiline, and Safinamide is essential to elucidate its pharmacological profile. The experimental protocol outlined in this guide provides a clear and validated method for determining its potency and mechanism of action. Future studies should focus on in vitro and in vivo characterization to fully assess its therapeutic potential.

References

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

  • Cattaneo, C., Caccia, C., & Fazzari, M. (2021). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Neuropharmacology, 19(10), 1735–1747. [Link]

  • Nair, A. S., Oh, J.-M., Koyiparambath, V. P., Mathew, B., & Kim, H. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Molecules, 26(11), 3233. [Link]

  • Morresi, C., et al. (2020). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PubMed. [Link]

  • Rezak, M. (2015). Defining the Role of the Monoamine Oxidase-B Inhibitors for Parkinson's Disease. DGAbstract. [Link]

  • Jagrat, M., Behera, J., Yabanoglu, S., Ercan, A., Ucar, G., Sinha, B. N., Sankaran, V., Basu, A., & Jayaprakash, V. (2011). Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. Bioorganic & Medicinal Chemistry Letters, 21(14), 4296–4300. [Link]

  • Alborghetti, M., & Nicoletti, F. (2023). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Neural Regeneration Research, 18(1), 60–65. [Link]

  • Mayo Clinic. (2024, September 27). Parkinson's disease - Diagnosis and treatment. Retrieved January 15, 2026, from [Link]

  • Karuppasamy, M., Mahapatra, M., Yabanoglu, S., Ucar, G., Sinha, B. N., Basu, A., Mishra, N., Sharon, A., Kulandaivelu, U., & Jayaprakash, V. (2010). Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry, 18(5), 1875–1881. [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazole derivatives (179a-j).206 hMAO, human monoamine oxidase. Retrieved January 15, 2026, from [Link]

  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Florvall, L., & Ross, S. B. (1981). Selective inhibition of the A form of monoamine oxidase by 4-dimethylamino-alpha-methylphenylalkylamine derivatives in the rat. Journal of Medicinal Chemistry, 24(2), 148–151. [Link]

  • structure and activity relationship of monoamine oxidase inhibitors. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]

  • Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol. (n.d.). JETIR.org. Retrieved January 15, 2026, from [Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

Sources

Establishing In Vitro-In Vivo Correlation for Novel Kinase Inhibitors: A Comparative Guide for 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of IVIVC in Modern Drug Discovery

In the landscape of oncology drug development, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a critical milestone.[1][2][3] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its subsequent in vivo response.[3][4][5] For novel therapeutic candidates like 4-(4-bromo-pyrazol-1-ylmethyl)-phenylamine, a compound built on the pharmacologically significant pyrazole scaffold known for its diverse biological activities, creating this correlation is paramount.[6][7][8][9] This guide provides a comprehensive framework for establishing the IVIVC of this compound, hypothetically positioned as a novel kinase inhibitor, and compares the necessary methodologies against established alternatives. The primary objective of developing an IVIVC is to use in vitro dissolution data as a surrogate for in vivo bioavailability, which can reduce the number of human studies required during drug development.[3][5]

The pyrazole nucleus is a versatile scaffold found in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antipsychotic effects.[6][7][8][9] Given this precedent, we will proceed with the hypothesis that this compound is a potent inhibitor of a key oncogenic kinase, such as a Cyclin-Dependent Kinase (CDK) or a receptor tyrosine kinase.

Part 1: Foundational In Vitro Characterization

The initial step in establishing an IVIVC is to thoroughly characterize the compound's activity in controlled, laboratory-based settings. These in vitro assays provide the fundamental data on potency, selectivity, and cellular effects that will later be correlated with in vivo outcomes.

Biochemical Assays: Direct Target Engagement and Potency

To confirm our hypothesis, the first step is to assess the direct inhibitory activity of this compound against a panel of purified kinases.

Core Experiment: Biochemical Kinase Assay

The goal of a biochemical kinase assay is to measure the direct inhibition of a purified kinase enzyme by the test compound.[10][11][12] The radiometric assay is often considered the "gold standard" due to its direct detection of the phosphorylated product.[10][11]

Experimental Protocol: Radiometric Kinase Assay (e.g., for CDK2/CycA)

  • Reaction Setup: In a 96-well plate, combine the purified recombinant CDK2/CycA enzyme with the peptide substrate (e.g., Histone H1) in a kinase reaction buffer.

  • Compound Addition: Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the wells. Include a vehicle control (DMSO) and a known potent inhibitor as a positive control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]-ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).[13]

Table 1: Hypothetical Biochemical Activity of this compound vs. Alternatives

CompoundTarget KinaseIC₅₀ (nM)Assay Type
This compound CDK2/CycA 15 Radiometric
Palbociclib (Ibrance®)CDK4/611Radiometric
Sorafenib (Nexavar®)VEGFR, PDGFR, RAF90, 58, 6Radiometric

Causality Behind Experimental Choices: The choice of a radiometric assay, while requiring handling of radioactive materials, is deliberate. It directly measures the transfer of the phosphate group to the substrate, avoiding potential interference from compound fluorescence or absorbance that can plague other methods like fluorescence-based assays.[11] Using an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase is crucial for accurately determining the IC50 value and ensuring data comparability across different studies.[13]

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays confirm direct target engagement, cell-based assays are essential to determine if the compound can enter cells, engage its target in the complex cellular environment, and elicit a biological response.[14][15]

Core Experiment: Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the growth and division of cancer cells.

Experimental Protocol: MTS/MTT Assay

  • Cell Seeding: Seed a human cancer cell line known to be dependent on the target kinase (e.g., MCF-7 for CDK inhibitors) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for 72 hours.

  • Reagent Addition: Add a tetrazolium salt solution (MTS or MTT) to each well.

  • Incubation: Incubate for 1-4 hours. Viable, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

  • Detection: Measure the absorbance of the formazan product using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Hypothetical Cell-Based Activity

CompoundCell LineGI₅₀ (nM)Target Pathway
This compound MCF-7 (Breast Cancer) 150 CDK2/Cell Cycle
Palbociclib (Ibrance®)MCF-7 (Breast Cancer)100CDK4/6/Cell Cycle
Sorafenib (Nexavar®)HepG2 (Liver Cancer)5,800RAF/MEK/ERK Signaling

Self-Validating System: The comparison between the biochemical IC₅₀ and the cellular GI₅₀ is a critical self-validating step. A significant drop-off in potency (e.g., >10-fold) from the biochemical to the cellular assay may indicate poor cell permeability, high protein binding, or active efflux from the cell, providing crucial insights for lead optimization.

Part 2: In Vivo Evaluation - Bridging the Gap to Clinical Relevance

In vivo studies are indispensable for understanding a drug's behavior in a whole-organism setting, encompassing pharmacokinetics (PK) and pharmacodynamics (PD). Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[16][17][18]

Pharmacokinetic (PK) Studies: What the Body Does to the Drug

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are critical for establishing a dosing regimen for efficacy studies.

Experimental Protocol: Murine PK Study

  • Animal Model: Use healthy, non-tumor-bearing immunodeficient mice (e.g., NOD/SCID).

  • Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different cohorts of mice.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Table 3: Hypothetical Pharmacokinetic Parameters

CompoundRouteDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)t₁/₂ (h)%F
This compound PO 10 850 4200 6.5 45%
Alternative Kinase Inhibitor APO1050025004.030%
Alternative Kinase Inhibitor BPO10120070008.265%
In Vivo Efficacy Studies: What the Drug Does to the Tumor

The ultimate preclinical test of an anticancer compound is its ability to inhibit tumor growth in an in vivo model.[16][17] Cell line-derived xenograft (CDX) models are a standard and reproducible choice for initial efficacy testing.[18][19]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.[20]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, this compound, positive control drug).[21]

  • Dosing: Administer the compounds according to the schedule determined from PK studies (e.g., once daily oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a set duration.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Part 3: Forging the Correlation - The IVIVC Model

The core of this guide is to establish a predictive link between the in vitro data and the in vivo outcomes. For kinase inhibitors, this often involves correlating the cellular potency with the plasma concentrations required for in vivo efficacy.

Logical Framework for IVIVC

The central hypothesis is that for the drug to be effective in vivo, the plasma concentration must exceed the concentration required for cellular activity (GI₅₀) for a sufficient duration.

Caption: Workflow for establishing an IVIVC for a novel kinase inhibitor.

Establishing the Correlation

  • Determine Target Exposure: From the PK data, calculate the average plasma concentration over the dosing interval (Cavg) at the efficacious dose.

  • Calculate Exposure Margin: Compare the Cavg to the in vitro GI₅₀. A strong correlation exists if the ratio of Cavg / GI₅₀ is consistent across multiple compounds that show in vivo efficacy.

  • Mathematical Modeling: A Level A IVIVC, the highest level of correlation, establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[4][22] This is typically achieved by deconvoluting the in vivo plasma concentration-time profile to obtain the in vivo absorption profile and then relating it to the in vitro dissolution profile.[22]

Table 4: IVIVC Correlation Data Summary

CompoundIn Vitro GI₅₀ (nM)Efficacious Dose (mg/kg, PO)In Vivo Cavg (nM)Exposure Margin (Cavg / GI₅₀)Tumor Growth Inhibition (%)
This compound 150 25 450 3.0 65%
Alternative Kinase Inhibitor A250505502.258%
Alternative Kinase Inhibitor B80103204.075%

From this hypothetical data, a clear trend emerges: an exposure margin of >2 is required to achieve significant tumor growth inhibition. This model, once validated with additional compounds, can be used to predict the in vivo efficacy of new analogs based solely on their in vitro potency and predicted PK, thereby accelerating the drug discovery process.[1][4]

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to establishing an in vitro-in vivo correlation for a novel pyrazole-based kinase inhibitor, this compound. By integrating biochemical, cellular, and whole-animal studies, a predictive model can be built that significantly enhances the efficiency of the drug development process.[2][5] The strength of this correlation, as defined by regulatory bodies like the FDA, can serve as a surrogate for certain bioequivalence studies and support formulation changes throughout the product lifecycle.[1][22][23]

Future work would involve validating this model with additional structural analogs and exploring more complex in vivo systems, such as patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[24] Ultimately, a well-defined IVIVC is not just a regulatory requirement but a powerful scientific tool that de-risks clinical development and accelerates the delivery of novel cancer therapies to patients.

References

  • Vertex AI Search. (2026, January 6).
  • PubMed Central. In vitro-In vivo Correlation: Perspectives on Model Development.
  • PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Vertex AI Search. (2025, February 24). In vivo–In Vitro correlation (IVIVC)
  • Vertex AI Search.
  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
  • PhInc. Modeling. (2020, June 30). In vitro-In vivo Correlation (IVIVC)
  • Vertex AI Search. Preclinical Drug Testing Using Xenograft Models.
  • Reaction Biology. Cell-based Assays for Drug Discovery.
  • HuaTeng. (2025, October 29).
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Vertex AI Search. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
  • Sigma-Aldrich. Cell-Based Assays.
  • FDA.
  • PubMed Central. (2021, August 12).
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • NIH. (2017, January 5).
  • NIH. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
  • IAGIM.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • PubMed Central.
  • MDPI. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI.
  • ResearchGate. (2026, January 8).

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 4-(4-Bromo-pyrazol-1-ylmethyl)-phenylamine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we synthesize and utilize. This guide is designed to provide a clear, step-by-step methodology, grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment.

Core Principle: Hazard Identification and Risk Assessment

  • Primary Aromatic Amine Toxicity : The phenylamine moiety classifies this compound as a primary aromatic amine. This class of chemicals is associated with significant health risks, including potential carcinogenicity, mutagenicity, and the ability to be readily absorbed through the skin.[1][2] General principles for aromatic amines suggest a systemic effect of methaemoglobinaemia, characterized by symptoms like headache, cyanosis, and dyspnoea.[3] Chronic exposure to aromatic amines is a serious concern for laboratory personnel.[4]

  • Halogenated Organic Compound : The presence of a bromine atom on the pyrazole ring designates this as a halogenated organic compound. Such compounds are often persistent in the environment and require specific disposal methods to prevent the formation of toxic byproducts during decomposition.[5][6] Disposal via standard drains is strictly prohibited.[7][8]

  • Inferred Acute Toxicity : Based on SDS information for structurally similar brominated pyrazoles and aromatic amines, this compound should be handled as a substance that is potentially harmful if swallowed, harmful in contact with skin, and causes serious eye irritation.[9][10][11] Inhalation of dust or aerosols may also cause respiratory irritation.[12]

Engineering Controls and Personal Protective Equipment (PPE)

Given the identified hazards, stringent safety measures are mandatory to minimize exposure.

  • Engineering Controls : All handling of this compound, including weighing, dissolution, and aliquoting for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your primary defense against direct exposure.

    • Gloves : Wear nitrile or other chemically resistant gloves at all times. Given that many aromatic amines are readily absorbed through the skin, double-gloving is recommended.[1]

    • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[10]

    • Lab Coat : A flame-resistant lab coat must be worn and kept fully fastened.

    • Respiratory Protection : If there is a risk of generating significant dust or aerosols outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator is necessary.[3]

Disposal Protocol: A Step-by-Step Guide

Disposal of this compound is governed by its classification as a hazardous chemical waste. The following protocol aligns with guidelines from the Environmental Protection Agency (EPA) and the National Institutes of Health (NIH).[13][14][15]

Step 1: Waste Characterization and Segregation This is the most critical step. This compound must be disposed of as Halogenated Organic Solid Waste .

  • DO NOT mix with non-halogenated organic waste.[8][16] Mixing waste streams needlessly increases disposal costs and complexity.

  • DO NOT mix with aqueous, acidic, or basic waste streams.

  • DO NOT dispose of this chemical down the sink or in the general trash.[7][17]

Step 2: Selecting the Appropriate Waste Container

  • Use a dedicated, sealable, and clearly labeled hazardous waste container.[18] Empty chemical bottles can be repurposed for small quantities, but the original label must be completely defaced and replaced with a hazardous waste tag.[7][13]

  • The container must be made of a material compatible with the waste (e.g., HDPE or glass).

  • Ensure the container is in good condition, free from cracks or leaks.[18]

Step 3: Waste Collection

  • For solid waste (e.g., residual powder, contaminated weigh paper), place it directly into the designated Halogenated Organic Solid Waste container.

  • For solutions of the compound in an organic solvent, it must be collected as Halogenated Organic Liquid Waste .

  • Keep the waste container securely closed at all times, except when adding waste.[19]

  • Do not fill containers beyond 90% capacity to allow for expansion.

Step 4: Labeling

  • Every waste container must be properly labeled with a hazardous waste tag from the moment the first drop of waste is added.[13]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "WASTE this compound"

    • A clear list of all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date.

Step 5: Temporary Storage and Disposal

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory where it was generated.[19]

  • DO NOT store waste containers in hallways or other public locations.[17][19]

  • Liquid waste containers should be kept in secondary containment to mitigate spills.[19]

  • Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[20] Hazardous waste must be transported off-site using a manifest system that tracks it from generation to final disposal.[15][18] The final disposal method will likely be high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][21]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain : If safe to do so, prevent the spread of a solid spill by covering it with a plastic sheet. For liquid spills, use a chemical absorbent material or spill pillows to dike the area.

  • PPE : Don appropriate PPE, including double gloves, safety goggles, a lab coat, and respiratory protection if necessary, before attempting cleanup.

  • Cleanup :

    • Solids : Carefully sweep the material into a suitable container. Avoid creating dust.

    • Liquids : Use an absorbent pad or material to soak up the spill.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleanup materials (gloves, absorbent pads, etc.) are now considered hazardous waste and must be placed in the Halogenated Organic Waste container.

  • Report : Report the incident to your laboratory supervisor and EHS office. For large spills, contact your institution's emergency number immediately.[17]

Data and Workflow Summary

Table 1: Disposal and Safety Summary for this compound
ParameterGuidelineRationale & References
Waste Classification Halogenated Organic WasteContains bromine, an organic halogen. Must be segregated.[16][22]
Primary Hazards Toxic, Skin/Eye Irritant, Potential CarcinogenInferred from aromatic amine and brominated pyrazole structures.[1][3][9][10]
Required PPE Nitrile Gloves (double), Safety Goggles, Lab CoatProtects against skin absorption, eye contact, and contamination.
Engineering Controls Chemical Fume HoodMinimizes inhalation risk of dusts or aerosols.[9]
Waste Container Sealable, Labeled HDPE or Glass ContainerEnsures compatibility and prevents leaks or vapor release.[18]
Incompatible Materials Strong Oxidizing Agents, Acids, BasesTo prevent uncontrolled reactions in the waste container.[9][10]
Spill Cleanup Absorbent Material (for liquids), Careful Sweeping (for solids)Containment and collection of hazardous material.
Forbidden Disposal Sink, General Trash, Non-Halogenated Waste Stream Prevents environmental contamination and regulatory non-compliance.[7][8]
Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Final Disposal start Identify Waste: This compound hazards Assess Hazards: - Halogenated Organic - Aromatic Amine (Toxic) - Irritant start->hazards Step 1 ppe Select & Don PPE: - Double Gloves - Goggles - Lab Coat hazards->ppe Step 2 collect Collect Waste in Designated Container ppe->collect Step 3 label_cont Label Container: - Full Chemical Name - 'Hazardous Waste' - Date collect->label_cont Step 4 store Store in Satellite Accumulation Area label_cont->store Step 5 pickup Schedule Pickup via EHS or Licensed Contractor store->pickup Step 6 end_node Final Disposal (Incineration at TSDF) pickup->end_node Step 7

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.